10-Hydroxydecanoic Acid
Description
The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use and concentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be based on a QRA...10-Hydroxydecanoic Acid...
This compound has been reported in Trypanosoma brucei with data available.
has anti-inflammatory activity
Structure
3D Structure
Properties
IUPAC Name |
10-hydroxydecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCJVMMDTBEITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168428 | |
| Record name | 10-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1679-53-4, 27925-00-4 | |
| Record name | 10-Hydroxydecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Hydroxydecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC159288 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1679-53-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-hydroxydecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-HYDROXYDECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP03XO416B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of 10-Hydroxydecanoic Acid from Royal Jelly
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of 10-Hydroxydecanoic acid (10-HDAA) and its more abundant analogue, (E)-10-hydroxy-2-decenoic acid (10-HDA), key fatty acids found in royal jelly. This document details the historical context of their discovery, presents validated experimental protocols for their extraction and purification, and summarizes quantitative data on their prevalence. Furthermore, it elucidates the known signaling pathways through which these compounds exert their immunomodulatory, anti-inflammatory, and estrogenic effects, supported by visual diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Royal jelly, a complex secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera), serves as the exclusive nourishment for queen bees. Its unique composition is responsible for the remarkable physiological differences between the queen and worker bees. Among its many bioactive constituents, the lipid fraction is of particular interest, being rich in unusual medium-chain fatty acids.
The most prominent of these is (E)-10-hydroxy-2-decenoic acid (10-HDA), often referred to as queen bee acid, which is a well-established marker for the quality and authenticity of royal jelly[1]. However, its saturated precursor, this compound (10-HDAA), is also a significant component, accounting for a substantial portion of the total free fatty acids[1]. While historically less studied than 10-HDA, recent research has highlighted the distinct and potent biological activities of 10-HDAA, including immunomodulatory, anti-inflammatory, and estrogenic effects[1][2].
This guide will focus on the discovery and isolation of these critical fatty acids from royal jelly, providing detailed methodologies and quantitative data to support further research and development.
Discovery and Historical Context
The scientific investigation of the unique components of royal jelly dates back to the mid-20th century. A pivotal moment in this research was the scientific discovery of 10-hydroxy-Δ²-decenoic acid in 1957 by the German scientists Adolf Butenandt and Heinz Rembold. Their work involved the isolation and elucidation of the structure of this novel fatty acid from the queen bee's larval food.
While 10-hydroxy-2-decenoic acid (10-HDA) became the primary focus of much of the subsequent research due to its higher abundance, its saturated counterpart, this compound (10-HDAA), was also identified as a key constituent of the lipid fraction of royal jelly[1]. Initially, the isolation of these compounds was a complex process, but advancements in analytical chemistry have since enabled more efficient and precise extraction and purification methods.
Quantitative Data on 10-HDA and 10-HDAA in Royal Jelly
The concentration of 10-HDA and 10-HDAA in royal jelly can vary depending on several factors, including the geographical origin, the season of collection, and the age of the larvae for which it is produced. The tables below summarize the typical concentrations of these fatty acids in fresh royal jelly and the recovery rates of common extraction methods.
| Fatty Acid | Typical Concentration in Fresh Royal Jelly (%) | References |
| (E)-10-hydroxy-2-decenoic acid (10-HDA) | 1.4 - 2.2 | [3][4] |
| This compound (10-HDAA) | 0.4 - 1.0 | [1] |
| Extraction Method | Compound | Recovery Rate (%) | References |
| Ultrasound-Assisted Extraction (Ethanol) | 10-HDA | 95.0 - 100.0 | [4] |
| Macroporous Resin Chromatography | 10-HDA | >92.5 (purity) |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of 10-HDA and 10-HDAA from royal jelly.
Solvent Extraction and Purification
This protocol describes a general method for the extraction and subsequent purification of 10-HDA and 10-HDAA using solvent partitioning and column chromatography.
Materials:
-
Fresh or lyophilized royal jelly
-
Ethanol (95%)
-
Deionized water
-
Macroporous adsorbent resin (e.g., X-5)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvents (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Extraction:
-
Homogenize fresh royal jelly with 95% ethanol (e.g., 1:3 w/v).
-
Utilize ultrasound-assisted extraction for 15-30 minutes to enhance efficiency.
-
Centrifuge the mixture and collect the supernatant.
-
-
Purification with Macroporous Resin:
-
Dilute the ethanolic extract with deionized water.
-
Apply the diluted extract to a pre-equilibrated macroporous resin column.
-
Wash the column with a low concentration of ethanol (e.g., 20%) to remove impurities.
-
Elute the fatty acids with a higher concentration of ethanol (e.g., 75-95%).
-
-
Solvent Partitioning (Alternative to Resin):
-
Concentrate the initial ethanolic extract under reduced pressure.
-
Acidify the aqueous residue with HCl to pH 2-3.
-
Extract the fatty acids with an organic solvent like ethyl acetate.
-
Wash the organic phase with brine and dry over anhydrous sodium sulfate.
-
-
Silica Gel Chromatography:
-
Concentrate the eluted or extracted fraction containing the fatty acids.
-
Adsorb the concentrate onto a small amount of silica gel.
-
Apply the sample to a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity (e.g., hexane-ethyl acetate mixtures).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Final Steps:
-
Combine the fractions containing the purified 10-HDA and 10-HDAA.
-
Evaporate the solvent using a rotary evaporator.
-
Lyophilize the final product to obtain a stable powder.
-
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of 10-HDA and 10-HDAA in royal jelly extracts.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v) with phosphoric acid added to adjust the pH to 2.5.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of 10-HDA and 10-HDAA of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the royal jelly extract in the mobile phase, filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of 10-HDA and 10-HDAA in the samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Biological Activities
10-HDA and 10-HDAA exert a range of biological effects by modulating specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.
Anti-Inflammatory Signaling Pathway of this compound (10-HDAA)
10-HDAA has been shown to exhibit anti-inflammatory properties by targeting the p53 tumor suppressor protein. This interaction leads to the downregulation of the NLRP3 inflammasome and the promotion of autophagy, thereby reducing the inflammatory response in microglial cells[3].
Caption: Anti-inflammatory action of 10-HDAA via p53 modulation.
Estrogenic Signaling Pathway of 10-HDA and 10-HDAA
Both 10-HDA and 10-HDAA have demonstrated estrogenic activity, primarily through their interaction with Estrogen Receptor β (ERβ)[5][6]. This binding can influence gene expression and cell proliferation in an estrogen-like manner.
Caption: Estrogenic activity of 10-HDA and 10-HDAA via ERβ.
Experimental Workflow for Isolation and Analysis
The following diagram outlines the general workflow for the isolation and analysis of 10-HDA and 10-HDAA from royal jelly.
Caption: General workflow for 10-HDA/10-HDAA isolation and analysis.
Conclusion
This compound and its unsaturated analogue, (E)-10-hydroxy-2-decenoic acid, are key bioactive lipids in royal jelly with significant potential for therapeutic applications. This technical guide has provided a detailed overview of their discovery, methods for their isolation and quantification, and insights into their mechanisms of action. The provided experimental protocols and quantitative data serve as a practical resource for researchers. Further investigation into the synergistic effects of these and other royal jelly components, as well as their specific molecular targets, will be crucial for the development of novel pharmaceuticals and nutraceuticals.
References
- 1. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behind the Therapeutic Effects of Royal Jelly: Recent Advances in the Specific Properties of this compound [mdpi.com]
- 3. This compound inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
Unveiling 10-Hydroxydecanoic Acid: A Technical Guide to Its Natural Origins and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydecanoic acid (10-HDA) is a saturated medium-chain fatty acid that has garnered significant scientific interest due to its unique biological activities, including potential anti-inflammatory, and immunomodulatory properties. Predominantly found in royal jelly, the exclusive nourishment of queen honeybees, 10-HDA is a key indicator of this natural product's quality and potency. This technical guide provides an in-depth exploration of the natural sources of 10-HDA and a detailed examination of its biosynthetic pathway within honeybees. Furthermore, this document outlines comprehensive experimental protocols for the extraction, purification, and quantification of this valuable bioactive compound, offering a vital resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
The primary and most significant natural source of this compound is royal jelly , a proteinaceous secretion produced by the hypopharyngeal and mandibular glands of young worker honeybees (Apis mellifera)[1][2]. While its unsaturated counterpart, 10-hydroxy-2-decenoic acid (10-H2DA), is the most abundant fatty acid in royal jelly, 10-HDA is a significant constituent and is often found alongside its precursor[3]. The concentration of 10-HDA in royal jelly can fluctuate based on several factors, including the geographical origin, the subspecies of honeybee, and the floral sources available to the bees[1][4].
Quantitative Analysis of 10-HDA in Royal Jelly
The amount of 10-HDA in royal jelly is a critical parameter for quality control and standardization of royal jelly-based products[1]. High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantitative analysis of 10-HDA[1][5]. The table below summarizes the reported concentrations of 10-HDA in royal jelly from various geographical locations.
| Geographical Origin | 10-HDA Concentration (% of fresh royal jelly) | Reference(s) |
| China | 1.26 - 2.21 | [1] |
| Turkey | 1.02 - 2.38 | [1] |
| Italy & other European countries | 0.8 - 3.2 | [1] |
| Brazil | 1.58 - 3.10 | [1] |
| USA (pure royal jelly creams) | 1.85 - 2.18 | [1] |
| Croatia | 1.53 | [6] |
| France | up to 2.6 | [6] |
| Thailand | 1.8 | [6] |
Biosynthesis of this compound in Honeybees
The biosynthesis of 10-HDA occurs primarily in the mandibular glands of worker honeybees and is a complex process involving fatty acid synthesis and modification pathways[7][8][9]. A proposed five-step biosynthetic pathway elucidates the conversion of precursor molecules into 10-HDA[8][10][11]. The pathway originates from the common fatty acid precursor, acetyl-CoA, and involves elongation, hydroxylation, and chain-shortening steps.
The Biosynthetic Pathway
The following diagram illustrates the key enzymatic steps and intermediates in the biosynthesis of this compound in honeybee mandibular glands.
References
- 1. apiservices.biz [apiservices.biz]
- 2. [PDF] Quantitative analysis of trans-10-hydroxy-2-decenoic acid in royal jelly products purchased in USA by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. cas.zju.edu.cn [cas.zju.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 10-Hydroxydecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydecanoic acid (10-HDA), a unique medium-chain fatty acid predominantly found in royal jelly, has garnered significant scientific interest due to its diverse and potent biological activities.[1] This technical guide provides an in-depth overview of the current understanding of 10-HDA's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates. The multifaceted nature of 10-HDA, encompassing anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, positions it as a promising candidate for further investigation in drug discovery and development.[2]
Anti-inflammatory and Immunomodulatory Activities
10-HDA exhibits significant anti-inflammatory and immunomodulatory effects by modulating key signaling pathways and cytokine production.[3]
Mechanism of Action
One of the primary mechanisms of 10-HDA's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. In human colon adenocarcinoma cells (WiDr), 10-HDA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8, while simultaneously inducing the production of the anti-inflammatory cytokine IL-1ra.[3] This effect is mediated, at least in part, by the suppression of NF-κB expression.[3] Furthermore, 10-HDA has been identified as a ligand for the free fatty acid receptor 4 (FFAR4). The binding of 10-HDA to FFAR4 on osteoclasts inhibits the receptor activator of nuclear factor-κB ligand (RANKL)-induced activation of NF-κB signaling. This, in turn, attenuates the induction of nuclear factor of activated T cells (NFAT) c1, a critical transcription factor for osteoclastogenesis, suggesting a role for 10-HDA in mitigating inflammatory bone loss.[4][5]
In a model of type 2 diabetes in mice, 10-HDA demonstrated its anti-inflammatory potential by inhibiting NF-κB nuclear translocation in the liver and reducing the levels of IL-6 and TNF-α.[1][6]
Signaling Pathway
The following diagram illustrates the inhibitory effect of 10-HDA on the NF-κB signaling pathway.
Anticancer Activities
10-HDA has demonstrated significant anticancer effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest, mediated by the modulation of multiple signaling pathways.[4]
Mechanism of Action
In human lung cancer A549 cells, 10-HDA induces apoptosis through a reactive oxygen species (ROS)-mediated mechanism.[1][4][7] This involves the regulation of the MAPK, STAT3, and NF-κB signaling pathways. Specifically, 10-HDA increases the phosphorylation of JNK and p38, while decreasing the phosphorylation of ERK and STAT3. It also upregulates I-κB and downregulates NF-κB.[2][7] The induction of apoptosis is further confirmed by the upregulation of Bax, cytochrome c, cleaved caspase-3, and PARP, and the downregulation of Bcl-2.[8]
In human hepatoma HepG2 cells, 10-HDA treatment leads to a significant reduction in cell viability and an increase in apoptosis and necrosis.[9] This is associated with the upregulation of caspase-3, Bax, and miR-34a gene expression, and a corresponding decrease in the expression of the anti-apoptotic gene Bcl-2.[9]
Quantitative Data: Cytotoxicity of 10-HDA
| Cell Line | Cancer Type | IC50/CC50 Value | Reference |
| SU-DHL-2 | Lymphoma | IC50: 496.8 µg/mL | [10] |
| A549 | Human Lung Cancer | IC50: 22.68 µM | [1][7] |
| NCI-H460 | Human Lung Cancer | IC50: 44.03 µM | [1][7] |
| NCI-H23 | Human Lung Cancer | IC50: 44.79 µM | [1][7] |
| HepG2 | Human Hepatoma | CC50: 59.6 µg/mL | [9] |
| THLE-3 (Normal) | Human Liver | CC50: 106.4 µg/mL | [9] |
| LO2 (Normal) | Human Liver | IC50: ~1000 µg/mL | [10] |
| HSF (Normal) | Human Fibroblast | IC50: >1000 µg/mL | [10] |
Signaling Pathways in Anticancer Activity
The following diagram illustrates the proposed mechanism of 10-HDA-induced apoptosis in A549 human lung cancer cells.
Antimicrobial Activity
10-HDA possesses broad-spectrum antimicrobial activity against various pathogenic bacteria.
Mechanism of Action
The primary antibacterial mechanism of 10-HDA involves compromising the integrity of the bacterial cell membrane. This leads to the leakage of essential ions and macromolecules, ultimately resulting in bacterial cell death.[6] Against Staphylococcus aureus, 10-HDA has been shown to inhibit biofilm formation and eradicate mature biofilms by downregulating the expression of genes involved in biofilm formation and virulence, such as sarA, agrA, and the α-hemolysin gene hla.[8]
Quantitative Data: Antimicrobial Activity of 10-HDA
| Bacterial Strain | Gram Stain | MIC (µM) | MBC (µM) | Reference |
| Staphylococcus aureus | Positive | 23-44 | 33-66 | [3] |
| Streptococcus alactolyticus | Positive | 23-44 | 33-66 | [3] |
| Staphylococcus intermedius B | Positive | 23-44 | 33-66 | [3] |
| Staphylococcus xylosus | Positive | 23-44 | 33-66 | [3] |
| Salmonella choleraesuis | Negative | 40-43 | 74-78 | [3] |
| Vibrio parahaemolyticus | Negative | 40-43 | 74-78 | [3] |
| Escherichia coli (hemolytic) | Negative | 40-43 | 74-78 | [3] |
| Pseudomonas aeruginosa | Negative | Not Affected | Not Affected | [3] |
Neuroprotective Effects
Emerging evidence suggests that 10-HDA exerts neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Mechanism of Action
In a rat model of ischemic stroke, 10-HDA supplementation significantly reduced brain infarction and weight loss. These protective effects were associated with reduced levels of active caspase-3 and PARP-1, and increased levels of acetyl-histone H3 and H4, indicating a role in inhibiting apoptosis and modulating epigenetic factors.[11] 10-HDA has also been shown to promote neurogenesis from neural stem/progenitor cells in vitro.[12]
Other Biological Activities
Longevity
In the nematode Caenorhabditis elegans, 10-HDA has been shown to extend lifespan through mechanisms involving dietary restriction and the Target of Rapamycin (TOR) signaling pathway.[3][13]
Metabolic Regulation
In a mouse model of type 2 diabetes, 10-HDA demonstrated hypoglycemic effects by improving glucose metabolism through the PI3K/AKT/GSK3β signaling pathway in the liver.[6][14]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 10-HDA for a specified duration (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16][17]
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants or other biological fluids.
Protocol Outline:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-8) and incubate overnight at 4°C.[18]
-
Blocking: Block the plate with a blocking buffer (e.g., 10% FBS in PBS) to prevent non-specific binding.[18]
-
Sample Incubation: Add standards and samples (cell culture supernatants from 10-HDA treated and control cells) to the wells and incubate.[11]
-
Detection Antibody: Add a biotin-labeled detection antibody specific for the cytokine and incubate.[11]
-
Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) and incubate.[11]
-
Substrate Addition: Add a substrate (e.g., TMB) and incubate to allow for color development.[11]
-
Stop Reaction: Stop the reaction with a stop solution (e.g., H₂SO₄).[18]
-
Absorbance Measurement: Measure the absorbance at 450 nm and calculate the cytokine concentration based on the standard curve.[11]
Protein Expression (Western Blot)
Western blotting is used to detect and quantify specific proteins in cell lysates.
Protocol Outline:
-
Protein Extraction: Lyse 10-HDA treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-JNK, p-p38, NF-κB) overnight at 4°C.[20]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.[20]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Outline:
-
Cell Treatment: Treat cells with 10-HDA to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[21]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[13][22]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[22]
Conclusion
This compound is a remarkable natural compound with a broad spectrum of biological activities that hold significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, cancer, microbial infection, and neurodegeneration underscores its importance as a lead compound for the development of novel drugs. The quantitative data and detailed experimental methodologies provided in this guide serve as a valuable resource for researchers and scientists dedicated to exploring the full therapeutic potential of 10-HDA. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF- κ B, and TGF- β 1 Signaling Pathways [pubmed.ncbi.nlm.nih.gov]
- 5. The key royal jelly component 10-hydroxy-2-decenoic acid protects against bone loss by inhibiting NF-κB signaling downstream of FFAR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. novamedline.com [novamedline.com]
- 10. mdpi.com [mdpi.com]
- 11. mpbio.com [mpbio.com]
- 12. biovendor.com [biovendor.com]
- 13. immunostep.com [immunostep.com]
- 14. researchgate.net [researchgate.net]
- 15. texaschildrens.org [texaschildrens.org]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. researchgate.net [researchgate.net]
- 20. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF-κB, and TGF-β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 10-Hydroxydecanoic Acid in the Therapeutic Efficacy of Royal Jelly: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Royal jelly (RJ), a complex secretion from the hypopharyngeal and mandibular glands of worker honeybees, has been recognized for its wide array of therapeutic properties, including anti-tumor, anti-inflammatory, immunomodulatory, and neuroprotective effects.[1] Central to these biological activities is the unique and most abundant fatty acid in RJ, trans-10-hydroxy-2-decenoic acid (10-HDA).[2] This technical guide provides an in-depth exploration of the mechanisms through which 10-HDA contributes to the therapeutic effects of royal jelly, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Analysis of 10-HDA in Royal Jelly
The concentration of 10-HDA is a critical quality marker for royal jelly.[2] High-performance liquid chromatography (HPLC) is the preferred method for its quantification due to its accuracy and reliability.[2] The tables below summarize the concentration of 10-HDA found in various royal jelly products and the effective concentrations used in key experimental studies.
Table 1: Concentration of 10-HDA in Royal Jelly Products
| Royal Jelly Product Type | Concentration Range of 10-HDA (%) | Reference(s) |
| Pure Royal Jelly Creams | 1.85 - 2.18 | [2] |
| Royal Jelly Supplements | 0.43 - 6.28 | [2] |
| Pure Royal Jelly (Brazilian) | ~1.8 - 3.0 | [3] |
| Pure Royal Jelly Cream (Chinese) | 1.26 - 2.21 | [4] |
| Royal Jelly Lyophilized Powder | 3.01 - 6.19 | [4] |
Table 2: Effective Concentrations of 10-HDA in In Vitro Studies
| Cell Line | Effect | Effective Concentration | Reference(s) |
| A549 (Human Lung Cancer) | Inhibition of proliferation | 1, 3, 10, 30, 100 µM | [5] |
| NCI-H460 (Human Lung Cancer) | Inhibition of proliferation | 1, 3, 10, 30, 100 µM | [5] |
| NCI-H23 (Human Lung Cancer) | Inhibition of proliferation | 1, 3, 10, 30, 100 µM | [5] |
| SU-DHL-2 (Human Lymphoma) | IC50 for survival suppression | 496.8 µg/mL | [6] |
| WiDr (Human Colon Cancer) | Inhibition of pro-inflammatory cytokines | 0.1 - 3.0 mM | [6] |
Therapeutic Mechanisms of 10-HDA
Anti-Cancer Effects
10-HDA has demonstrated significant anti-tumor activity across various cancer cell lines.[6] Its primary mechanism involves the induction of apoptosis (programmed cell death) and the regulation of key signaling pathways that control cell proliferation and survival.
Apoptosis Induction: 10-HDA promotes apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-3 and PARP cleavage.[5][7]
Signaling Pathway Modulation: 10-HDA influences several critical signaling pathways in cancer cells:
-
MAPK Pathway: It modulates the phosphorylation of MAP kinases, including JNK, p38, and ERK, which are involved in cell proliferation and apoptosis.[5][8][9]
-
STAT3 Pathway: 10-HDA can decrease the phosphorylation of STAT3, a key transcription factor in cancer cell survival and proliferation.[5][8][9]
-
NF-κB Pathway: By increasing the expression of I-κB, 10-HDA inhibits the nuclear translocation of NF-κB, a crucial regulator of inflammatory and survival responses in cancer.[5][8][9]
Anti-Inflammatory and Immunomodulatory Effects
10-HDA exhibits potent anti-inflammatory and immunomodulatory properties by regulating the production of cytokines and modulating key inflammatory signaling pathways.
Cytokine Regulation: 10-HDA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10] Conversely, it can enhance the production of the anti-inflammatory cytokine IL-10.[10] This dual action helps to resolve inflammation and restore immune homeostasis.
NF-κB Pathway Inhibition: A central mechanism of 10-HDA's anti-inflammatory effect is the inhibition of the NF-κB pathway.[11][12][13] By preventing the degradation of IκBα, 10-HDA sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[13]
Neuroprotective Effects
10-HDA has shown promise in protecting neuronal cells from damage and promoting neuronal health. In a rat model of ischemic stroke, both royal jelly and 10-HDA supplementation significantly reduced brain infarction and weight loss.[14][15] The neuroprotective effects were associated with reduced levels of active caspase-3 and PARP-1, and increased levels of acetyl-histone H3 and H4, suggesting a role in inhibiting apoptosis and modulating epigenetic factors.[14][15]
Longevity and Stress Resistance: Studies in C. elegans have shown that 10-HDA can extend lifespan through dietary restriction and Target of Rapamycin (TOR) signaling pathways, independent of insulin-like signaling.[1] It also confers tolerance to thermal and oxidative stress.[1]
Detailed Experimental Protocols
Quantification of 10-HDA by HPLC
This protocol is adapted from methodologies used for the quantitative analysis of 10-HDA in royal jelly products.[2][3][4][16]
1. Sample Preparation: a. Weigh approximately 30 mg of royal jelly into a 10 mL volumetric flask.[3] b. Add a known concentration of an internal standard (e.g., α-naphtol solution at 30 µg/mL).[3] c. Complete the volume with the mobile phase.[3] d. Filter the solution through a 0.22 µm membrane filter before injection.[3]
2. HPLC Conditions:
- Column: Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 150 × 4.6 mm).[2]
- Mobile Phase: A mixture of methanol and water (e.g., 45:55, v/v) with the pH adjusted to 2.5 with phosphoric acid.[3]
- Flow Rate: 0.5 - 1.0 mL/min.[2][3]
- Detection: UV detector at 215 nm or 225 nm.[2][3]
- Temperature: 25°C.[2]
3. Calibration: a. Prepare a series of standard solutions of 10-HDA at different concentrations (e.g., 2.73, 5.46, 10.92, 16.38, and 21.84 µg/mL).[3] b. Add the internal standard to each standard solution. c. Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area ratio of 10-HDA to the internal standard against the concentration of 10-HDA.
4. Quantification: a. Inject the prepared sample solution into the HPLC system. b. Determine the concentration of 10-HDA in the sample by using the calibration curve.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of 10-HDA on cell viability.[17][18]
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. b. Incubate for 24 hours at 37°C and 5% CO₂.
2. Treatment: a. Prepare various concentrations of 10-HDA in culture medium. b. Replace the medium in the wells with the 10-HDA-containing medium. c. Include a vehicle control (medium with the solvent used to dissolve 10-HDA). d. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Addition: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
4. Solubilization and Measurement: a. Add 150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. b. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] c. Measure the absorbance at 570 nm using a microplate reader.[19]
Western Blot Analysis for Signaling Proteins
This protocol outlines the steps for analyzing the effect of 10-HDA on the expression and phosphorylation of key signaling proteins.[8][20][21]
1. Cell Lysis and Protein Quantification: a. Treat cells with 10-HDA as described in the cell viability assay. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Quantify the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with primary antibodies against the target proteins (e.g., p-JNK, p-p38, p-ERK, p-STAT3, NF-κB, I-κB, caspase-3, Bax, Bcl-2) overnight at 4°C.[8] c. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. d. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
4. Analysis: a. Capture the image of the blot using a chemiluminescence imaging system. b. Quantify the band intensities using densitometry software (e.g., ImageJ).[8] c. Normalize the expression of target proteins to a loading control (e.g., α-tubulin or β-actin).[8]
Quantitative Real-Time PCR (qRT-PCR) for Apoptosis-Related Genes
This protocol is for measuring the effect of 10-HDA on the mRNA expression of apoptosis-related genes.[22][23][24][25][26]
1. RNA Extraction and cDNA Synthesis: a. Treat cells with 10-HDA. b. Extract total RNA using a commercial kit (e.g., TRIzol or RNeasy). c. Synthesize cDNA from the RNA using a reverse transcription kit.
2. qRT-PCR: a. Prepare the PCR reaction mixture containing cDNA, SYBR Green master mix, and specific primers for the target genes (e.g., Bax, Bcl-2, Caspase-3) and a housekeeping gene (e.g., β-actin or GAPDH). b. Perform the qRT-PCR using a real-time PCR system.
3. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
10-Hydroxydecanoic acid is a key bioactive component of royal jelly, responsible for a significant portion of its therapeutic effects. Its ability to induce apoptosis in cancer cells, suppress inflammation, and protect neuronal cells is mediated through the modulation of multiple critical signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of 10-HDA's mechanisms of action and its potential development as a therapeutic agent for a range of diseases. Further research into the synergistic effects of 10-HDA with other components of royal jelly and conventional drugs will be crucial in fully realizing its therapeutic potential.
References
- 1. 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apiservices.biz [apiservices.biz]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF- κ B, and TGF- β 1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative neuroprotective effects of royal jelly and its unique compound 10-hydroxy-2-decenoic acid on ischemia-induced inflammatory, apoptotic, epigenetic and genotoxic changes in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. protocols.io [protocols.io]
- 20. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 22. media.tghn.org [media.tghn.org]
- 23. pubcompare.ai [pubcompare.ai]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. jag.journalagent.com [jag.journalagent.com]
Preliminary In-Vitro Studies on 10-Hydroxydecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxydecanoic acid (10-HDA), a unique medium-chain fatty acid primarily found in royal jelly, has garnered significant scientific interest due to its diverse pharmacological activities. Preliminary in-vitro studies have revealed its potential as an anti-inflammatory, anti-cancer, immunomodulatory, and neuroprotective agent. This technical guide provides a comprehensive overview of the current in-vitro research on 10-HDA, presenting key quantitative data, detailed experimental protocols for foundational assays, and visual representations of the elucidated signaling pathways. The information compiled herein aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development, facilitating further investigation into the therapeutic promise of this natural compound.
Biological Activities and Quantitative Data
In-vitro studies have demonstrated a range of biological effects of 10-HDA across various cell types. The following tables summarize the key quantitative findings from these studies.
Table 1: Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | IC50 Value | Citation |
| A549 | Human Lung Cancer | 22.68 µM | [1] |
| NCI-H460 | Human Lung Cancer | 44.03 µM | [1] |
| NCI-H23 | Human Lung Cancer | 44.79 µM | [1] |
| HepG2 | Human Hepatoma | 59.6 µg/mL | |
| SU-DHL-2 | Diffuse Large B-cell Lymphoma | 496.8 µg/mL |
Table 2: Anti-Inflammatory and Immunomodulatory Effects of this compound
| Cell Line | Effect | Effective Concentration | Citation |
| RAW 264.7 | Inhibition of LPS-induced NO production | 0.5-5 mM | |
| BV-2 Microglia | Reduction of LPS-induced iNOS levels | 0-4 mM | |
| WiDr | Reduction of IL-8, IL-1β, and TNF-α | 3 mM | |
| Caco-2 | Increased RANK expression | 100 µM and 1 mM |
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments commonly used to assess the biological activity of 10-HDA.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of 10-HDA on the viability and proliferation of cancer cell lines.
Materials:
-
Target cancer cell line (e.g., A549, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (10-HDA) stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[2]
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]
-
Treatment: Prepare serial dilutions of 10-HDA in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of 10-HDA. Include a vehicle control (medium with the same concentration of solvent used to dissolve 10-HDA) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the concentration of 10-HDA.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is designed to analyze the effect of 10-HDA on the expression and phosphorylation of key proteins in signaling pathways like NF-κB, MAPK, and PI3K/AKT.
Materials:
-
Target cell line (e.g., RAW 264.7, A549)
-
This compound (10-HDA)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-p-AKT, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with 10-HDA at the desired concentrations and time points. After treatment, wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol is for quantifying the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) released by cells in response to 10-HDA treatment.
Materials:
-
Target cell line (e.g., RAW 264.7 macrophages)
-
This compound (10-HDA)
-
Lipopolysaccharide (LPS) for stimulation
-
ELISA kit for the specific cytokine of interest (e.g., mouse IL-6 ELISA kit)
-
96-well ELISA plate
-
Wash buffer
-
Assay diluent
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells (3.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.[5] Pre-treat the cells with various concentrations of 10-HDA for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.[1]
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing the plate.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Incubating and washing the plate.
-
Adding the substrate solution and incubating for color development.[6]
-
Adding the stop solution.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Signaling Pathways and Visualizations
In-vitro studies have implicated several key signaling pathways in the mechanism of action of 10-HDA. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: 10-HDA inhibits the NF-κB signaling pathway.
Caption: 10-HDA alleviates neuroinflammation via p53.
Caption: 10-HDA inhibits cancer cell migration via TGF-β1.
References
- 1. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmgrp.com [bmgrp.com]
Pharmacological Profile of 10-Hydroxydecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydecanoic acid (10-HDA), a saturated fatty acid, is a significant bioactive component found in royal jelly.[1] This document provides a comprehensive overview of the pharmacological properties of 10-HDA, focusing on its anti-cancer, anti-inflammatory, neuroprotective, and metabolic effects. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.
Anti-Cancer Activity
10-HDA has demonstrated cytotoxic effects against a variety of cancer cell lines.[2][3] The primary mechanism of its anti-cancer action appears to be the induction of apoptosis.[3][4]
Data Presentation: Cytotoxicity of 10-HDA
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values of 10-HDA in various cancer and normal cell lines.
| Cell Line | Cell Type | Parameter | Value | Reference |
| SU-DHL-2 | Human B-cell lymphoma | IC50 | 496.8 µg/mL | [2] |
| A549 | Human lung cancer | IC50 | 22.68 µM | [3] |
| NCI-H460 | Human lung cancer | IC50 | 44.03 µM | [3] |
| NCI-H23 | Human lung cancer | IC50 | 44.79 µM | [3] |
| HepG2 | Human hepatoma | CC50 | 59.6 µg/mL | [4] |
| LO2 | Normal human liver | IC50 | ~1000 µg/mL | [2] |
| HSF | Normal human fibroblasts | IC50 | >1000 µg/mL | [2] |
| THLE-3 | Normal human liver | CC50 | 106.4 µg/mL | [4] |
| IMR90 | Normal human lung fibroblasts | - | No significant cytotoxicity | [3] |
Experimental Protocols
1.1. Cell Viability Assessment (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.[5][6]
Workflow for MTT Assay
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of 10-HDA. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
Anti-Inflammatory Activity
10-HDA exhibits anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Signaling Pathways
2.1. NF-κB Signaling Pathway
10-HDA has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[1][7] This inhibition leads to a decrease in the expression of pro-inflammatory genes.
Inhibition of NF-κB Signaling by 10-HDA
2.2. p53 Signaling Pathway
10-HDA can also exert its anti-inflammatory effects by targeting the p53 pathway, which in turn can deactivate the NLRP3 inflammasome and promote autophagy.[8][9]
Modulation of p53 Pathway by 10-HDA
Experimental Protocols
2.3. Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the levels of specific cytokines in biological samples.[4][10]
Workflow for Cytokine ELISA
Methodology:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.[10]
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants or other biological samples, along with a standard curve of the recombinant cytokine, are added to the wells and incubated.
-
Detection: After washing, a biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin (e.g., HRP).[4]
-
Signal Development: A substrate is added, and the colorimetric change is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[4]
2.4. Western Blot for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.[11]
Methodology:
-
Protein Extraction: Cells are treated with 10-HDA for various time points, and total protein is extracted.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, IκBα).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified using densitometry software.
Neuroprotective and Metabolic Effects
Signaling Pathways
3.1. PI3K/Akt Signaling Pathway
10-HDA has been shown to enhance glucose metabolism through the activation of the PI3K/Akt signaling pathway.[2] This pathway is crucial for cell growth, proliferation, and survival.
Activation of PI3K/Akt Signaling by 10-HDA
Receptor Binding
The precise receptor-mediated mechanisms of 10-HDA are still under investigation. However, some studies suggest potential interactions with:
-
Estrogen Receptors (ER): 10-HDA has been reported to exhibit estrogenic activity and may interact with ERβ.[12]
-
Free Fatty Acid Receptor 4 (FFAR4): As a fatty acid, 10-HDA may interact with FFARs, which are known to be involved in metabolic and inflammatory signaling.[13][14]
Further research is needed to fully elucidate the binding affinities and functional consequences of these interactions.
Conclusion
This compound is a multifaceted bioactive compound with significant pharmacological potential. Its anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects are mediated through the modulation of key cellular signaling pathways, including NF-κB, p53, and PI3K/Akt. The data and protocols presented in this guide provide a foundation for further research and development of 10-HDA as a potential therapeutic agent. Future investigations should focus on elucidating its precise molecular targets and receptor interactions to fully harness its therapeutic capabilities.
References
- 1. Structural basis of omega-3 fatty acid receptor FFAR4 activation and G protein coupling selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. h-h-c.com [h-h-c.com]
- 5. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. Blockade of Histone Deacetylase Inhibitor-Induced RelA/p65 Acetylation and NF-κB Activation Potentiates Apoptosis in Leukemia Cells through a Process Mediated by Oxidative Damage, XIAP Downregulation, and c-Jun N-Terminal Kinase 1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of 10-Hydroxy-2-decenoic Acid and this compound in Royal Jelly on Bone Metabolism in Ovariectomized Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Free fatty acid receptor 4 responds to endogenous fatty acids to protect the heart from pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Unraveling the Multifaceted Mechanism of Action of 10-Hydroxydecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydecanoic acid (10-HDA), a saturated fatty acid naturally present in royal jelly, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of 10-HDA, with a focus on its anti-inflammatory, anti-cancer, neuroprotective, and skin health-promoting effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanisms of Action
10-HDA exerts its biological effects through the modulation of several key signaling pathways, leading to a cascade of cellular responses that contribute to its therapeutic properties. The primary mechanisms identified to date are detailed below.
Anti-inflammatory Activity
10-HDA demonstrates potent anti-inflammatory effects by targeting critical inflammatory signaling pathways. A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In inflammatory cells, 10-HDA has been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines and enzymes. This inhibition leads to a reduction in the production of inflammatory mediators such as Interleukin-6 (IL-6) and nitric oxide (NO). Furthermore, 10-HDA has been observed to suppress the translation of interferon regulatory factor 1 (IRF-1), another crucial player in the inflammatory response.
In the context of neuroinflammation, 10-HDA alleviates inflammatory responses through the p53-autophagy and p53-NLRP3 pathways.[1] It has been shown to reduce the levels of inducible nitric oxide synthase (iNOS) in microglia and activate cellular autophagy. By targeting p53, 10-HDA can deactivate the NLRP3 inflammasome pathway and promote autophagy, thereby mitigating neuroinflammatory processes.[1]
Anti-Cancer Activity
The anti-cancer properties of 10-HDA are attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression. Studies have shown that 10-HDA exerts cytotoxic effects on various cancer cell lines, including colon, lung, and liver cancer cells.[2][3]
One of the key mechanisms is the induction of apoptosis through the generation of reactive oxygen species (ROS).[4] This ROS-mediated apoptosis is associated with the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[4] Specifically, 10-HDA has been shown to increase the phosphorylation of c-Jun N-terminal kinase (JNK) and p38, while decreasing the phosphorylation of extracellular signal-regulated kinase (ERK) and STAT3.[4]
Furthermore, 10-HDA can induce cell cycle arrest in the G0/G1 phase in a time-dependent manner.[4] In some cancer cell lines, the anti-tumor effects of 10-HDA are linked to the complement and coagulation cascade pathways, with key proteins such as ribosomal protein L5 and tumor protein p53 being identified as potential targets.[2]
Neuroprotective Effects
10-HDA exhibits neuroprotective properties by mitigating neuroinflammatory responses and protecting against ischemia-induced damage. As mentioned earlier, its ability to modulate the p53-autophagy and p53-NLRP3 pathways in microglial cells is a key aspect of its anti-neuroinflammatory action.[1]
In a rat model of ischemic stroke, both royal jelly and 10-HDA supplementation significantly reduced brain infarction and weight loss.[5][6][7] These protective effects were associated with reduced levels of active caspase-3 and PARP-1, and increased levels of acetyl-histone H3 and H4, suggesting a role in inhibiting apoptosis and modulating epigenetic factors.[5][6][7]
Skin Health Benefits
In the realm of dermatology and cosmetics, 10-HDA is recognized for its positive impact on skin health, primarily through its ability to stimulate collagen production and combat oxidative stress.[8][9] In vitro studies have demonstrated that 10-HDA can stimulate the activity and proliferation of fibroblast cells, which are responsible for producing collagen, elastin, and hyaluronic acid.[8]
The antioxidant properties of 10-HDA help to neutralize free radicals, thereby protecting skin cells from oxidative damage and preserving the integrity of fibroblasts.[8] Additionally, its anti-inflammatory effects create a healthier environment for skin cells, promoting the longevity of newly synthesized collagen.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the biological activities of 10-HDA.
| Cell Line | Assay | Endpoint | Value | Reference |
| SU-DHL-2 (Lymphoma) | Cell Viability | IC50 (24h) | 496.8 µg/mL | [2] |
| LO2 (Normal Liver) | Cell Viability | IC50 (24h) | ~1000 µg/mL | [2] |
| HSF (Human Fibroblasts) | Cell Viability | IC50 (24h) | >1000 µg/mL | [2] |
| HepG2 (Hepatoma) | Cell Viability | CC50 | 59.6 µg/mL | [3][10][11] |
| THLE-3 (Normal Liver) | Cell Viability | CC50 | 106.4 µg/mL | [3][10][11] |
| A549 (Lung Cancer) | Cell Viability | IC50 | 22.68 µM | [12] |
| NCI-H460 (Lung Cancer) | Cell Viability | IC50 | 44.03 µM | [12] |
| NCI-H23 (Lung Cancer) | Cell Viability | IC50 | 44.79 µM | [12] |
Table 1: Cytotoxicity of this compound in Cancerous and Normal Cell Lines.
| Activity | Cell Line/Model | Parameter | Concentration/Dose | Effect | Reference |
| Anti-inflammatory | RAW264 cells | NO production | 0.5-5 mM | Inhibition | |
| Anti-inflammatory | BV-2 microglia | iNOS levels | 0-4 mM | Reduction | |
| Anti-malarial | - | - | IC50 = 2.65 µg/mL | - | |
| Anti-Leishmania | Leishmania amastigotes | - | IC50 = 3.77 µg/mL | - | |
| Insecticidal | Aedes aegypti larvae | - | LC50 = 37.8 µg/mL | - |
Table 2: Bioactivities of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of 10-HDA.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of 10-HDA on cell lines.
Materials:
-
96-well plates
-
Cell culture medium
-
10-HDA stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of 10-HDA in culture medium.
-
Remove the medium from the wells and add 100 µL of the 10-HDA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve 10-HDA).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Signaling Proteins (e.g., NF-κB, MAPK, STAT3)
Objective: To determine the effect of 10-HDA on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cell culture dishes
-
10-HDA stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of 10-HDA for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Objective: To quantify the levels of cytokines (e.g., IL-6, TNF-α) in cell culture supernatants or biological fluids following treatment with 10-HDA.
Materials:
-
96-well ELISA plates
-
Coating antibody (capture antibody)
-
Blocking buffer
-
Cell culture supernatants or other samples
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Figure 1: Anti-inflammatory signaling pathways modulated by 10-HDA.
Figure 2: Anti-cancer signaling pathways influenced by 10-HDA.
Figure 3: A generalized experimental workflow to study 10-HDA's mechanism.
Conclusion
This compound is a promising bioactive compound with a complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways, including NF-κB, MAPK, and STAT3, underpins its potent anti-inflammatory, anti-cancer, and neuroprotective properties. The data and protocols presented in this technical guide offer a solid foundation for further research and development of 10-HDA as a potential therapeutic agent. Future investigations should continue to unravel the intricate molecular interactions of 10-HDA to fully harness its therapeutic potential for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. broadpharm.com [broadpharm.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
"Structural elucidation of 10-Hydroxydecanoic Acid"
An In-depth Technical Guide to the Structural Elucidation of 10-Hydroxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical data integral to the structural elucidation of this compound (10-HDAA). A multi-faceted approach, combining advanced spectroscopic and chromatographic techniques, is essential for the unambiguous confirmation of its molecular structure. This document details the experimental protocols and presents key quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. The logical workflow, from sample analysis to structural confirmation, is illustrated to provide a clear and replicable guide for researchers in the field.
Introduction
This compound (CAS No. 1679-53-4) is a saturated omega-hydroxy fatty acid.[1][2] It is a 10-carbon straight-chain fatty acid with a hydroxyl group at the terminal (omega) position and a carboxylic acid at the other.[1][3] This bifunctional nature makes it a valuable molecule in various applications, including the synthesis of polymers and as a component in cosmetics. Furthermore, it is recognized as a precursor to the biologically active (E)-10-hydroxy-2-decenoic acid (10-HDA), a significant component of royal jelly.[4][5] Accurate structural elucidation is the cornerstone of understanding its chemical properties, biological activity, and for ensuring quality control in its various applications.
The process of structural elucidation involves a synergistic application of several analytical techniques to determine the connectivity of atoms and the overall molecular architecture. The typical workflow involves isolating the compound, determining its molecular formula, identifying functional groups, and piecing together the carbon skeleton through fragmentation and correlation spectroscopy.
Physicochemical Properties & Molecular Formula
The initial step in structural elucidation is determining the molecular formula. High-resolution mass spectrometry provides the exact mass, from which the elemental composition can be deduced.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O₃ | [1][6] |
| Molecular Weight | 188.26 g/mol | [1][6] |
| IUPAC Name | This compound | [2] |
| CAS Number | 1679-53-4 | [2] |
| InChI Key | YJCJVMMDTBEITC-UHFFFAOYSA-N | [7] |
Spectroscopic Analysis
Mass Spectrometry (MS)
Mass spectrometry is critical for determining the molecular weight and for gaining structural insights through fragmentation analysis. Electron Ionization (EI) is a common technique for this purpose. Due to the low volatility of this compound, derivatization is often required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[8]
Data Presentation: GC-MS Fragmentation (as TMS derivative)
The trimethylsilyl (TMS) derivative of this compound provides characteristic fragments that help identify the structure.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Putative Fragment Interpretation |
| 147 | 100.00 | [ (CH₃)₃Si-O=CH-(CH₂)n ]⁺ fragment |
| 149 | 81.78 | Isotopic peak or rearrangement fragment |
| 103 | 58.56 | [ CH₂=O-Si(CH₃)₃ ]⁺ from cleavage at the hydroxylated terminus |
| 117 | 56.56 | [ (CH₃)₃Si-O=C-OH ]⁺ fragment from the carboxyl end |
| 129 | 42.14 | Rearrangement fragment |
Data sourced from PubChem GC-MS spectrum for this compound.[1]
Experimental Protocol: GC-MS Analysis
-
Derivatization: To increase volatility, both the carboxylic acid and hydroxyl functional groups are derivatized, typically via trimethylsilylation.
-
Dissolve ~1 mg of the dried this compound sample in 100 µL of pyridine.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete reaction.[8]
-
Cool the sample to room temperature before injection.
-
-
GC-MS System: An Agilent or similar GC system coupled to a Mass Selective Detector (MSD) can be used.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injection: Inject 1 µL of the derivatized sample in splitless mode with an injector temperature of 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 280°C.
-
Hold: Maintain 280°C for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: The resulting mass spectrum is compared against spectral libraries (e.g., NIST, Wiley) and interpreted based on known fragmentation patterns of TMS-derivatized hydroxy fatty acids.[6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR identifies the different types of carbon atoms.
Data Presentation: ¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.64 | triplet (t) | 2H | H-10 (-CH₂-OH) |
| 2.35 | triplet (t) | 2H | H-2 (-CH₂-COOH) |
| 1.63 | quintet (p) | 2H | H-3 |
| 1.56 | quintet (p) | 2H | H-9 |
| 1.29 - 1.33 | broad multiplet (m) | 8H | H-4, H-5, H-6, H-7 |
Note: Solvent is typically CDCl₃ or CD₃OD. Chemical shifts can vary slightly based on solvent and concentration. Data compiled from various sources.[9][10]
Data Presentation: ¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| 179.0 | C-1 (COOH) |
| 63.1 | C-10 (CH₂OH) |
| 34.1 | C-2 |
| 32.8 | C-9 |
| 29.5 - 29.1 | C-4, C-5, C-6, C-7 |
| 25.7 | C-8 |
| 24.7 | C-3 |
Note: Solvent is typically CDCl₃ or CD₃OD. Data compiled from various sources.[7][9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD) in a standard 5 mm NMR tube.
-
Instrumentation: A Bruker Avance (or equivalent) spectrometer operating at a frequency of 400 MHz or higher for ¹H is recommended.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Collect 16 to 64 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Use a standard pulse program like zgpg30.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Data Presentation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 2500 | Broad | O-H stretch (from carboxylic acid) |
| ~3350 | Broad | O-H stretch (from alcohol) |
| ~2920, ~2850 | Strong | C-H stretch (aliphatic CH₂) |
| ~1710 | Strong | C=O stretch (from carboxylic acid) |
| ~1465 | Medium | C-H bend (aliphatic) |
| ~1050 | Medium | C-O stretch (from primary alcohol) |
Note: Data compiled from typical values for fatty acids and alcohols.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. If the sample is an oil, a single drop is sufficient.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.
Conclusion
The structural elucidation of this compound is definitively achieved through the combined application of mass spectrometry, NMR spectroscopy, and IR spectroscopy. MS confirms the molecular weight of 188.26 g/mol and a formula of C₁₀H₂₀O₃, with fragmentation patterns supporting a 10-carbon chain with a terminal hydroxyl group.[1][6] IR spectroscopy provides clear evidence for the presence of hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the unambiguous map of the carbon-hydrogen framework, confirming the linear 10-carbon chain and the precise locations of the functional groups at positions C-1 and C-10. This comprehensive analytical approach provides the robust and verifiable data required by researchers and drug development professionals.
References
- 1. This compound | C10H20O3 | CID 74300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0244272) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound [webbook.nist.gov]
- 7. This compound(1679-53-4) 13C NMR [m.chemicalbook.com]
- 8. marinelipids.ca [marinelipids.ca]
- 9. NP-MRD: Showing NP-Card for this compound (NP0271968) [np-mrd.org]
- 10. This compound(1679-53-4) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Early Research on the Anti-inflammatory Properties of 10-Hydroxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research into the anti-inflammatory properties of 10-Hydroxydecanoic Acid (10-HDA), a unique fatty acid found in royal jelly. The document synthesizes key findings on its mechanisms of action, presents quantitative data from early in vitro studies, and outlines the experimental protocols used to elucidate its effects. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific concepts.
**Quantitative Data Summary
Early research on 10-HDA has consistently demonstrated its ability to modulate inflammatory responses in various in vitro models. The following tables summarize the key quantitative findings from these studies, focusing on the dose-dependent effects of 10-HDA on the production of key inflammatory mediators.
Table 1: Effect of this compound on Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS) Production in LPS-Stimulated Macrophages and Microglial Cells
| Cell Line | 10-HDA Concentration | % Inhibition of NO Production | Effect on iNOS Expression | Reference |
| RAW 264.7 | Not Specified | Significant Inhibition | Decreased mRNA Expression | [1] |
| BV-2 | Not Specified | Decreased Levels | Decreased Levels | [2][3] |
| N9 | Not Specified | Decreased Levels | Decreased Levels | [2][3] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Cell Line | Cytokine | 10-HDA Concentration | % Inhibition / Effect | Reference |
| RAW 264.7 | IL-6 | Not Specified | Slight Inhibition | [4] |
| RAW 264.7 | TNF-α | Not Specified | No Significant Effect | [4] |
| RAW 264.7 | IL-10 | Not Specified | Dose-dependent Inhibition | [4] |
| WiDr | IL-1β | 3 mM | Significantly Decreased | [5] |
| WiDr | TNF-α | Not Specified | Significantly Decreased | [6] |
| WiDr | IL-8 | 0.5 - 3.0 mM | Significantly Reduced (Dose-dependent) | [6][7] |
| WiDr | IL-1ra | 0.1 - 3.0 mM | Increased Production (Dose-dependent) | [6][7] |
Table 3: Effect of this compound on NF-κB Signaling
| Cell Line | Parameter | 10-HDA Concentration | % Inhibition | Reference |
| WiDr | NF-κB Expression | Not Specified | 6.56% to 68.9% | [7] |
**Experimental Protocols
The following section details the methodologies employed in early in vitro studies to investigate the anti-inflammatory effects of 10-HDA.
1. Cell Culture and Maintenance
-
Cell Lines: Murine macrophage cell line RAW 264.7, murine microglial cell lines BV-2 and N9, and human colon cancer cell line WiDr were commonly used.
-
Culture Medium: Cells were typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. In Vitro Inflammation Induction
-
Inducing Agent: Lipopolysaccharide (LPS) was the most common stimulus used to induce an inflammatory response in macrophage and microglial cell lines.
-
Procedure: Cells were seeded in appropriate culture plates and allowed to adhere overnight. The culture medium was then replaced with fresh medium containing various concentrations of 10-HDA for a pre-incubation period (typically 1-2 hours). Subsequently, LPS (e.g., 1 µg/mL) was added to the wells to stimulate inflammation, and the cells were incubated for a further specified period (e.g., 24 hours).
3. Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Test):
-
After incubation, the cell culture supernatant was collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) was added to the supernatant.
-
The absorbance was measured at approximately 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, was determined from a standard curve.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-8) and anti-inflammatory cytokines (e.g., IL-1ra) in the cell culture supernatant were quantified using commercially available ELISA kits.
-
The assays were performed according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against proteins of interest in the signaling pathways (e.g., iNOS, NF-κB p65, phospho-IκBα, p38, JNK).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA was extracted from the cells and reverse-transcribed into cDNA.
-
qRT-PCR was performed using specific primers for genes encoding inflammatory mediators (e.g., iNOS, TNF-α, IL-6) to quantify their mRNA expression levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways implicated in the anti-inflammatory action of 10-HDA and a typical experimental workflow.
Figure 1: Anti-inflammatory signaling pathway of 10-HDA.
Figure 2: Experimental workflow for in vitro assessment.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. This compound inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 10-Hydroxydecanoic Acid in Royal Jelly using High-Performance Liquid Chromatography (HPLC)
AN-RJ-10HDA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Royal jelly is a secretion from the hypopharyngeal and mandibular glands of young worker honeybees (Apis mellifera) and serves as the primary nutrition for queen bees. Its unique composition is believed to contribute to the queen bee's longevity and fertility. A key bioactive component and a marker for the quality and authenticity of royal jelly is trans-10-hydroxy-2-decenoic acid (10-HDA).[1][2] 10-HDA is a fatty acid unique to royal jelly and is not found in other bee products.[1] Its quantification is crucial for the quality control of royal jelly and its derived products, which are widely used in dietary supplements, cosmetics, and functional foods.[3][4] This application note provides a detailed protocol for the quantification of 10-HDA in royal jelly samples using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection.
Chemical Structure of 10-Hydroxydecanoic Acid
Experimental Protocols
This section details the necessary steps for sample preparation and HPLC analysis for the quantification of 10-HDA in royal jelly.
1. Materials and Reagents
-
This compound (10-HDA) standard (Purity ≥97%)
-
Methyl 4-hydroxybenzoate (MHB) or Ethyl-p-hydroxybenzoate (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Deionized water
-
Royal jelly samples (fresh, lyophilized, or in product form)
-
Syringe filters (0.22 µm or 0.45 µm nylon)
2. Standard Solution Preparation
-
10-HDA Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of 10-HDA standard and dissolve it in 100 mL of methanol in a volumetric flask. This can be further diluted to create working standard solutions.[3]
-
Internal Standard (IS) Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of methyl 4-hydroxybenzoate (MHB) and dissolve it in 100 mL of a methanol/water (50:50, v/v) solution.[7]
-
Calibration Standards: Prepare a series of calibration standards by diluting the 10-HDA stock solution with the mobile phase to achieve a concentration range that brackets the expected concentration in the samples (e.g., 0.1, 0.5, 1, 5, 10, 20, 40, 80, 160 µg/mL).[7] Add a fixed amount of the internal standard solution to each calibration standard.
3. Sample Preparation
The following protocol is a general guideline and may need optimization based on the specific royal jelly matrix.
-
Weighing: Accurately weigh approximately 50 mg of the royal jelly sample into a 50 mL volumetric flask.[1][8]
-
Extraction: Add a known volume of extraction solvent (e.g., 25 mL of methanol/water, 50:50, v/v, or absolute ethanol) to the flask.[1][2] For lyophilized powder, the sample size may be smaller.
-
Sonication: Sonicate the mixture for at least 30 minutes to ensure complete dissolution and extraction of 10-HDA.[1][8]
-
Dilution and IS Addition: Dilute the extracted sample to the mark with the extraction solvent. Take an aliquot of the sample solution and mix it with an equal volume of the internal standard solution.[1]
-
Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1][9]
4. HPLC Chromatographic Conditions
The following table summarizes typical HPLC conditions for 10-HDA analysis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Hewlett-Packard (HP) 1050 Series | Not Specified | Shimadzu® LC9A |
| Column | Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm)[1] | Nova-pak C18[2] | Shimadzu® ODS-H C18-H (150 x 4.0 mm)[9] |
| Mobile Phase | Methanol:Water:Phosphoric Acid (55:45:2.7, v/v/v)[1] | CH₃OH-H₂O-H₃PO₄ (55:45:0.2, V/V/V)[10] | Methanol:Water (45:55, v/v), pH 2.5 with H₃PO₄[9] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[10] | 0.5 mL/min[9] |
| Column Temp. | 25°C[1] | Not Specified | Not Specified |
| Detection | UV at 215 nm[1] | UV at 210 nm[10] | UV at 225 nm[9] |
| Injection Vol. | 3 µL[1] | Not Specified | 5 µL[9] |
| Internal Std. | Methyl 4-hydroxybenzoate (MHB)[1] | Methyl 4-hydroxybenzoate[2] | α-naphthol[9] |
Data Presentation
The following tables summarize quantitative data from various studies on 10-HDA in royal jelly.
Table 1: Method Validation Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 µg/mL | [1] |
| 0.5 mg/kg | [2] | |
| Limit of Quantification (LOQ) | 0.25 µg/mL | [1] |
| 1.5 mg/kg | [2] | |
| Recovery | 97.4 - 100.4% | [1] |
| 95.0 - 99.2% (cream) | [2] | |
| 98.0 - 100.0% (lyophilized) | [2] | |
| Relative Standard Deviation (RSD) | 2.4 - 3.4% | [1] |
| 1.3 - 2.1% (cream) | [2] | |
| 1.6 - 3.0% (lyophilized) | [2] |
Table 2: Concentration of 10-HDA in Royal Jelly Products
| Sample Type | Concentration Range (%) | Reference |
| Pure Royal Jelly Creams | 1.85 - 2.18 | [1] |
| Royal Jelly Supplements | 0.43 - 6.28 | [1] |
| Pure Royal Jelly Cream | 1.26 - 2.21 | [2] |
| Lyophilized Royal Jelly Powder | 3.01 - 6.19 | [2] |
| Royal Jelly Products | Not detectable - 0.98 | [2] |
| Brazilian Royal Jelly | 1.8 - 3.0 | [9] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the quantification of 10-HDA in royal jelly.
Caption: Experimental workflow for 10-HDA quantification.
Caption: Logical relationship of 10-HDA in royal jelly.
References
- 1. apiservices.biz [apiservices.biz]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. This compound [webbook.nist.gov]
- 6. This compound - Wikidata [wikidata.org]
- 7. scribd.com [scribd.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. scielo.br [scielo.br]
- 10. Determination of 10-HDA in Royal Jelly and Its Products by RP-HPLC [spkx.net.cn]
Application Note: Quantification of 10-Hydroxydecanoic Acid using Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 10-Hydroxydecanoic Acid (10-HDA) using Gas Chromatography-Mass Spectrometry (GC-MS). 10-HDA is a significant fatty acid and a key marker for the quality assessment of royal jelly.[1][2][3] Due to its low volatility, a derivatization step is essential for successful GC-MS analysis. This protocol outlines the sample preparation, trimethylsilyl (TMS) derivatization, and GC-MS parameters for the accurate quantification of 10-HDA in various matrices, particularly in royal jelly and related products.
Introduction
This compound (10-HDA) is a naturally occurring hydroxylated fatty acid and the principal fatty acid component of royal jelly, a secretion from the glands of worker honeybees.[2] Its presence and concentration are widely regarded as primary indicators of the authenticity and quality of royal jelly products.[1][2] While High-Performance Liquid Chromatography (HPLC) is a common technique for 10-HDA analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, especially when coupled with a derivatization step to increase the analyte's volatility.[1][4] This document provides a comprehensive protocol for the GC-MS analysis of 10-HDA, including sample extraction, derivatization, and instrument parameters.
Experimental Protocols
-
Weighing: Accurately weigh approximately 50 mg of the royal jelly sample into a centrifuge tube.
-
Dissolution: Add 25 mL of a methanol and water solution (50:50, v/v) to the tube.
-
Sonication: Sonicate the mixture for at least 30 minutes to ensure complete dissolution of 10-HDA.[4]
-
Internal Standard: Add a known concentration of an internal standard, such as methyl p-hydroxybenzoate, to the sample solution.[1]
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[4]
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature to obtain the dried extract.
To increase the volatility of 10-HDA for GC-MS analysis, a silylation step is performed to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.[2][5]
-
Reagent Preparation: Prepare a derivatization reagent solution consisting of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Reaction: Add 100 µL of the derivatization reagent to the dried extract.
-
Incubation: Seal the vial and heat at 60°C for 30 minutes to ensure complete derivatization.[6]
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.
GC-MS Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of derivatized 10-HDA.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-550 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve using 10-HDA standards prepared and derivatized in the same manner as the samples. The concentration of 10-HDA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Table 1: Quantitative Data for 10-HDA Analysis
| Parameter | Value | Reference |
| Retention Time (TMS-derivative) | Dependent on specific GC conditions | N/A |
| Characteristic m/z ions (TMS-derivative) | 73, 147, [M-15]+, [M]+ | General TMS fragmentation |
| Linear Range | 13.4–134 µg/mL | [1] |
| Regression Equation | y = 0.8831x + 0.0459 | [1] |
| Correlation Coefficient (R²) | 0.9995 | [1] |
| Limit of Detection (LOD) | ~0.05 µg/mL (via HPLC) | [4] |
| Limit of Quantification (LOQ) | ~0.25 µg/mL (via HPLC) | [4] |
| Average Recovery | 94.4% - 104.0% | [1] |
Note: LOD and LOQ values are provided from HPLC analysis for reference, as specific GC-MS values were not available in the searched literature. These values are expected to be comparable or lower with a validated GC-MS method.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of 10-HDA.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The key to successful analysis is the derivatization of the non-volatile 10-HDA into its TMS derivative. This protocol is particularly useful for quality control of royal jelly and other products where the concentration of 10-HDA is a critical parameter. The high specificity of mass spectrometric detection minimizes interferences from complex sample matrices, ensuring accurate and reproducible results.
References
- 1. file.sciopen.com [file.sciopen.com]
- 2. Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering e ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00580D [pubs.rsc.org]
- 3. [PDF] Quantitative analysis of trans-10-hydroxy-2-decenoic acid in royal jelly products purchased in USA by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 4. apiservices.biz [apiservices.biz]
- 5. marinelipids.ca [marinelipids.ca]
- 6. m.youtube.com [m.youtube.com]
"Protocol for solvent extraction of 10-Hydroxydecanoic Acid"
Application Note
This document provides a detailed protocol for the solvent extraction of 10-Hydroxydecanoic Acid (10-HDA), a significant bioactive fatty acid primarily found in royal jelly. The following methods are intended for researchers, scientists, and professionals in drug development who require a purified sample of 10-HDA for experimental use. The protocol outlines two primary methods: a traditional liquid-liquid solvent extraction followed by column chromatography, and an alternative method utilizing macroporous adsorption resin. Both methods are designed to yield high-purity 10-HDA. This document also includes a summary of quantitative data from various extraction methodologies and a visual representation of the experimental workflow.
Introduction
This compound (10-HDA) is a unique fatty acid that is a major component of the lipid fraction of royal jelly, a secretion from the glands of worker honeybees (Apis mellifera)[1][2]. It is recognized for a variety of pharmacological activities, including anti-inflammatory, anti-tumor, and antibacterial properties[1]. Due to its therapeutic potential, efficient extraction and purification of 10-HDA are crucial for research and development. The following protocols provide comprehensive procedures for its isolation from royal jelly.
Quantitative Data Summary
The efficiency of 10-HDA extraction can vary significantly based on the chosen method and parameters. The table below summarizes key quantitative data from different extraction and purification protocols.
| Parameter | Method 1: Solvent Extraction & Chromatography | Method 2: Macroporous Resin | Method 3: Ultrasound-Assisted Extraction | Reference |
| Starting Material | Royal Jelly | Royal Jelly | Royal Jelly | [1][3][4] |
| Primary Solvent(s) | Chloroform, Methanol, Hexane | 95% Ethanol | Not specified | [3][5] |
| Purification Technique | Silica Gel Chromatography, HPLC | Macroporous Adsorption Resin X-5 | Not specified | [3][5] |
| Purity Achieved | >98% (with HPLC) | ≥92.5% | Not specified | [3][5] |
| Recovery Rate | Not explicitly stated | 81% | Not specified | [3] |
| Quantification Method | HPLC-UV (225nm or 280nm) | HPLC | GC-MS | [1][2][6] |
Experimental Protocols
Method 1: Liquid-Liquid Solvent Extraction and Chromatographic Purification
This protocol is a multi-step process involving solvent extraction to isolate the lipid fraction, followed by chromatographic techniques to purify 10-HDA.
Materials:
-
Fresh or frozen royal jelly
-
Chloroform
-
Methanol
-
Hexane
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Solvents for HPLC (e.g., methanol, water, phosphoric acid)
-
Rotary evaporator
-
Chromatography columns
-
Thin-Layer Chromatography (TLC) plates and chamber
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Thaw frozen royal jelly at room temperature.
-
Weigh the desired amount of the sample.
-
-
Initial Lipid Extraction:
-
Add chloroform to the royal jelly at a 1:10 (w/v) ratio and stir the mixture for 30 minutes[5].
-
Filter the mixture using filter paper and collect the filtrate.
-
To the filtrate, add methanol at a 1:5 (v/v) ratio and stir for 30 minutes to create a two-phase system[5].
-
Separate and collect the upper phase which contains the lipid fraction.
-
-
Isolation of Free Fatty Acids:
-
Add hexane to the collected upper phase at a 1:5 (v/v) ratio and stir for 30 minutes[5].
-
Collect the upper phase which now contains the free fatty acids, including 10-HDA.
-
-
Acid-Base Extraction:
-
Neutralize the upper phase with a 0.1 M sodium hydroxide solution[5].
-
Acidify the neutralized solution to a pH of 3-4 using a 1 M hydrochloric acid solution[5].
-
Extract the acidified solution with chloroform to remove impurities.
-
Dry the chloroform layer using anhydrous sodium sulfate and then evaporate the solvent using a rotary evaporator.
-
-
Silica Gel Column Chromatography:
-
Dissolve the residue from the previous step in a minimal amount of chloroform and apply it to a silica gel column[5].
-
Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate)[5].
-
Collect fractions and analyze them using Thin-Layer Chromatography (TLC) to identify the fractions containing 10-HDA.
-
Combine the 10-HDA-containing fractions and concentrate them using a rotary evaporator[5].
-
-
Final Purification by HPLC:
-
Verification and Storage:
Method 2: Macroporous Adsorption Resin Extraction
This method offers a simpler and potentially more scalable approach for extracting 10-HDA.
Materials:
-
Royal jelly
-
Ethanol (95% and other concentrations for elution)
-
Deionized water
-
Macroporous adsorption resin (e.g., X-5)
-
Chromatography column
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Initial Extraction:
-
Resin Adsorption:
-
Dilute the supernatant with deionized water.
-
Add the macroporous adsorption resin to the diluted extract and shake for 3-4 hours to allow for the adsorption of 10-HDA onto the resin[3].
-
-
Column Elution:
-
Final Processing:
Experimental Workflow Diagrams
Caption: Workflow for two distinct methods of 10-HDA extraction.
Caption: Hypothetical signaling pathway of extracted 10-HDA.
References
- 1. The functional property of royal jelly 10-hydroxy-2-decenoic acid as a melanogenesis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. CN103044240A - Process for extracting 10-oxhydryl-2-caproleic acid from royal jelly - Google Patents [patents.google.com]
- 4. Optimization of ultrasound-assisted extraction of fatty acids from royal jelly and its effect on the structural and antioxidant property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apiservices.biz [apiservices.biz]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 10-Hydroxydecanoic Acid from Castor Oil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 10-hydroxydecanoic acid (10-HDA) from castor oil, a renewable feedstock. The primary focus is on a microwave-assisted method, which offers significant advantages over conventional high-temperature procedures in terms of reaction time and efficiency.
Introduction
This compound is a valuable C10 hydroxy fatty acid with applications in the synthesis of polymers, specialty chemicals, and as a component in pharmaceutical and cosmetic formulations. Traditionally, its synthesis from castor oil involves high-temperature alkaline cleavage of ricinoleic acid, the oil's main constituent[1]. Microwave-assisted organic synthesis (MAOS) provides a green chemistry approach, offering rapid and uniform heating that can lead to shorter reaction times, higher yields, and cleaner reaction profiles[2].
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from castor oil is a two-step process under basic conditions. First, the triglyceride esters in castor oil are hydrolyzed to glycerol and the sodium salt of ricinoleic acid. Subsequently, under high temperature, the ricinoleic acid salt undergoes a retro-aldol cleavage to yield 10-hydroxydecanoate and 2-octanol[3].
References
Application Notes and Protocols: Formulating 10-Hydroxydecanoic Acid-Based Vesicles for Skin Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and in vitro evaluation of 10-hydroxydecanoic acid (10-HDA)-based vesicles for skin cancer research. The protocols detailed below are intended to serve as a foundational methodology for investigating the potential of 10-HDA as a novel drug delivery platform and a bioactive agent in the context of melanoma and other skin malignancies.
Introduction
This compound (10-HDA), a saturated fatty acid naturally found in royal jelly, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1] Recent studies have highlighted the potential of formulating 10-HDA into vesicular systems, such as liposomes or fatty acid vesicles, to enhance the topical delivery of anti-cancer agents for skin cancer treatment.[2][3] These 10-HDA-based vesicles have shown superiority over conventional oleic acid-based vesicles in terms of particle size and drug retention in the skin.[1][2]
Beyond its role as a carrier, 10-HDA itself exhibits anti-cancer properties. In melanoma cells, it has been shown to inhibit melanogenesis by downregulating the Microphthalmia-associated transcription factor (MITF), a key regulator of melanoma cell growth and pigmentation.[4][5] Furthermore, 10-HDA can induce apoptosis in various cancer cell lines through the modulation of key signaling pathways, including the MAPK, STAT3, and NF-κB pathways.[6]
This document provides detailed protocols for the preparation of 10-HDA vesicles using the thin film hydration method, their physicochemical characterization, and in vitro assays to evaluate their efficacy against skin cancer cells.
Data Presentation
Table 1: Physicochemical Properties of 10-HDA-Based Vesicles
| Formulation Parameter | 10-HDA Vesicles | Oleic Acid Vesicles (for comparison) | Reference |
| Particle Size (nm) | 191.9 ± 6.28 | 358.9 ± 3.2 | [1][2] |
| Polydispersity Index (PDI) | 0.168 ± 0.014 - 0.790 ± 0.231 | Not explicitly stated for optimized formula | [1] |
| Zeta Potential (mV) | -59.60 ± 3.07 | -82.50 ± 7.13 | [1][2] |
| Entrapment Efficiency (%) | >78 | >78 | [1][2] |
Table 2: In Vitro Effects of 10-HDA on Melanoma Cells
| Assay | Cell Line | Treatment | Key Findings | Reference |
| Cytotoxicity | B16F1 Melanoma | 1.5 mM 10-HDA | 20% reduction in cell viability | [4] |
| Melanin Synthesis | B16F1 Melanoma | 1 mM 10-HDA | 40.4 ± 3.0% reduction | [4] |
| Tyrosinase Activity | B16F1 Melanoma | 1 mM 10-HDA | 28 ± 2.4% reduction | [4] |
| MITF Protein Expression | B16F1 Melanoma | 10-HDA | IC50 of 0.86 mM | [4][5] |
Experimental Protocols
Protocol 1: Formulation of 10-HDA Vesicles by Thin Film Hydration
This protocol describes the preparation of 10-HDA vesicles, which can be used for encapsulating therapeutic agents.[1][2]
Materials:
-
This compound (10-HDA)
-
Surfactant (e.g., Tween 80)
-
Cholesterol (optional, for enhancing stability)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (e.g., Magnolol)
-
Rotary evaporator
-
Bath sonicator
-
Probe sonicator or extruder
-
Round-bottom flask
Procedure:
-
Lipid Film Preparation:
-
Accurately weigh the desired amounts of 10-HDA, surfactant, and cholesterol (if used) and dissolve them in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask.
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a constant speed (e.g., 100 rpm) under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) to evaporate the organic solvents.
-
Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS pH 7.4) by adding the buffer to the flask. If encapsulating a hydrophilic drug, dissolve it in this aqueous phase.
-
Rotate the flask gently at a temperature above the lipid transition temperature for 1-2 hours to allow for the swelling of the lipid film and the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension needs to be downsized. This can be achieved by:
-
Sonication: Submerge the flask in a bath sonicator for 30-60 minutes or use a probe sonicator (with caution to avoid overheating and lipid degradation).
-
Extrusion: Repeatedly pass the vesicle suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This method provides a more uniform size distribution.
-
-
-
Purification:
-
To remove the unencapsulated drug, the vesicle suspension can be purified by methods such as dialysis, gel filtration chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.
-
Protocol 2: Characterization of 10-HDA Vesicles
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Dilute the vesicle suspension with deionized water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
The instrument will provide the average particle size (Z-average) and the PDI, which indicates the width of the size distribution.
2. Zeta Potential Measurement:
-
Dilute the vesicle suspension with deionized water.
-
Measure the electrophoretic mobility of the vesicles using a DLS instrument equipped with a zeta potential analyzer.
-
The zeta potential provides an indication of the surface charge of the vesicles and their stability against aggregation.
3. Entrapment Efficiency (EE%) Determination:
-
Separate the unencapsulated drug from the vesicle formulation using one of the purification methods mentioned in Protocol 1.
-
Quantify the amount of drug in the vesicle fraction and the total amount of drug used initially.
-
The EE% can be calculated using the following formula:
-
EE% = (Amount of drug in vesicles / Total amount of drug used) x 100
-
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of 10-HDA vesicles on the viability of skin cancer cells (e.g., B16F10 melanoma cells).
Materials:
-
Skin cancer cell line (e.g., B16F10)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
10-HDA vesicle formulation and empty vesicles (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the skin cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the 10-HDA vesicle formulation and empty vesicles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Protocol 4: Western Blot Analysis of Apoptosis and Signaling Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and signaling pathways in skin cancer cells treated with 10-HDA vesicles.
Materials:
-
Skin cancer cell line
-
6-well plates
-
10-HDA vesicle formulation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MITF, anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-phospho-ERK, anti-ERK, anti-phospho-STAT3, anti-STAT3, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with 10-HDA vesicles for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a housekeeping protein like β-actin as a loading control.
-
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. journal.r-project.org [journal.r-project.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF- κ B, and TGF- β 1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 10-Hydroxydecanoic Acid in Biotransformation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 10-hydroxydecanoic acid (10-HDA) as a substrate in various biotransformation studies. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows.
Biotransformation of this compound to Sebacic Acid
Sebacic acid is a dicarboxylic acid with broad applications in the production of polymers, lubricants, and cosmetics. The biotransformation of this compound offers a green alternative to chemical synthesis routes.
Microorganism:Candida tropicalis
Candida tropicalis is a yeast species capable of converting this compound into sebacic acid. However, the presence of decanoic acid, even at low concentrations (0.2 g/L), can inhibit this transformation.[1][2][3][4] The oxidation of this compound has been identified as a potential rate-limiting step in the overall production of sebacic acid.[1][3]
Quantitative Data Summary
| Microorganism | Substrate | Product | Concentration/Yield | Reference |
| Candida tropicalis | This compound (1 g/L) | Sebacic Acid | Complete conversion in 5 hours (in the absence of decanoic acid) | [1][2] |
| Candida tropicalis | Methyl Decanoate | Sebacic Acid | 34.5 ± 1.10 g/L (with accumulation of this compound) | [1][3][4] |
Experimental Protocol: Conversion of 10-HDA to Sebacic Acid using Candida tropicalis
This protocol is adapted from studies on dicarboxylic acid production using Candida tropicalis.
1. Materials:
-
Candida tropicalis strain
-
Yeast extract peptone dextrose (YPD) medium
-
Minimal medium for biotransformation (containing a nitrogen source, salts, and trace elements)
-
This compound
-
Shaking incubator
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
2. Inoculum Preparation: a. Inoculate a single colony of Candida tropicalis into 50 mL of YPD medium in a 250 mL flask. b. Incubate at 30°C with shaking at 200 rpm for 24 hours.
3. Biotransformation: a. Inoculate 50 mL of minimal medium in a 250 mL flask with the seed culture to an initial OD600 of 0.5. b. Incubate at 30°C with shaking at 200 rpm. c. After 24 hours of growth, add this compound to a final concentration of 1 g/L. d. Continue incubation and collect samples at regular intervals (e.g., every hour) for analysis.
4. Sample Analysis: a. Centrifuge the collected samples to separate the cells from the supernatant. b. Acidify the supernatant to pH 2 with HCl. c. Extract the organic acids with an equal volume of ethyl acetate. d. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent. e. Derivatize the residue (e.g., by methylation) and analyze by GC-MS to quantify the concentration of sebacic acid and any remaining this compound.
Logical Workflow for Sebacic Acid Production
References
Application Notes and Protocols: 10-Hydroxydecanoic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydecanoic acid (10-HDA), a saturated fatty acid, and its more commonly studied unsaturated counterpart, 10-hydroxy-2-decenoic acid (10-H2DA), are unique bioactive lipids primarily found in royal jelly. These fatty acids have garnered significant interest in cell culture applications due to their diverse pharmacological activities. This document provides detailed application notes and experimental protocols for utilizing 10-HDA and its derivatives in in vitro research, with a focus on its anti-cancer, anti-inflammatory, neuroprotective, and dermatological applications.
Anti-Cancer Applications
10-HDA has demonstrated significant anti-tumor effects across a variety of cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and angiogenesis.
Quantitative Data Summary: Anti-Cancer Effects of 10-HDA
| Cell Line | Cancer Type | Effect | IC50 / Effective Concentration | Citation |
| A549 | Human Lung Cancer | Induces ROS-mediated apoptosis, inhibits growth | 22.68 µM | [1] |
| NCI-H460 | Human Lung Cancer | Inhibits growth | 44.03 µM | [1] |
| NCI-H23 | Human Lung Cancer | Inhibits growth | 44.79 µM | [1] |
| SU-DHL-2 | Lymphoma | Suppresses cell survival | 496.8 µg/mL | [2] |
| HepG2 | Human Hepatoma | Cytotoxic effects, induces apoptosis and necrosis | Not specified | [3] |
| 6C3HED | Lymphosarcoma | Antitumor activity at low pH | 2 mg/mL | [4] |
| Human Colorectal Adenocarcinoma Cells | Colorectal Cancer | Anti-proliferative effect | 37.5 µmol/mL | [3] |
| HUVECs | Human Umbilical Vein Endothelial Cells | Inhibits VEGF-induced cell proliferation and migration | 500 µM | [4] |
Experimental Protocol: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of 10-HDA on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (10-HDA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Preparation: Prepare a stock solution of 10-HDA in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 1, 3, 10, 30, and 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 10-HDA. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Experimental Workflow: Anti-Cancer Screening of 10-HDA
Workflow for assessing the anti-cancer activity of 10-HDA.
Signaling Pathways in 10-HDA Induced Apoptosis
10-HDA has been shown to induce apoptosis in cancer cells by modulating several key signaling pathways, including the MAPK, STAT3, and NF-κB pathways. In A549 human lung cancer cells, 10-HDA induces ROS-mediated apoptosis.[1]
Signaling pathways involved in 10-HDA-induced apoptosis.
Anti-Inflammatory Applications
10-HDA exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in various cell types.
Quantitative Data Summary: Anti-Inflammatory Effects of 10-HDA
| Cell Line | Inflammatory Stimulus | Effect | Effective Concentration | Citation |
| WiDr | - | Inhibits TNF-α, IL-1β, and IL-8 production | 0.5 - 3.0 mM | [5][6] |
| WiDr | - | Induces IL-1ra production | 0.1 - 3.0 mM | [5] |
| WiDr | - | Reduces NF-κB expression | Not specified | [6] |
| Microglial cells | LPS | Decreases iNOS and NO levels | Not specified | [7] |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
This protocol is for assessing the anti-inflammatory effect of 10-HDA by measuring the inhibition of lipopolysaccharide (LPS)-induced NO production in macrophage cell lines like RAW 264.7.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium (DMEM with 10% FBS)
-
This compound (10-HDA)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of 10-HDA for 1-2 hours before inducing inflammation.
-
Inflammatory Stimulus: Add LPS to the wells at a final concentration of 1 µg/mL to stimulate NO production. Include a control group with cells and LPS only, and a blank group with cells only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite in the samples using the standard curve. The percentage of inhibition of NO production can be calculated relative to the LPS-only control.
Signaling Pathway: Inhibition of NF-κB by 10-HDA
A key mechanism of 10-HDA's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.
Inhibition of the NF-κB pathway by 10-HDA.
Neuroprotective Applications
10-HDA has shown promise in protecting neuronal cells from various insults, suggesting its potential in the context of neurodegenerative diseases.
Experimental Protocol: Neuroprotection Assay
This protocol describes a general method to assess the neuroprotective effects of 10-HDA against an induced neurotoxic insult in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (10-HDA)
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or glutamate for excitotoxicity model)
-
Cell viability assay kit (e.g., MTT or LDH release assay)
-
24-well or 96-well plates
Procedure:
-
Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in complete medium. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid for several days prior to the experiment.
-
Pre-treatment with 10-HDA: Seed the cells in appropriate plates. Once they reach the desired confluency, pre-treat the cells with various concentrations of 10-HDA for 24 hours.
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to the neurotoxic agent at a predetermined concentration that induces significant but not complete cell death.
-
Incubation: Incubate for the required duration for the specific neurotoxin to take effect (e.g., 24 hours for 6-OHDA).
-
Assessment of Cell Viability: Measure cell viability using a standard assay like MTT or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.
-
Data Analysis: Compare the viability of cells pre-treated with 10-HDA to those treated with the neurotoxin alone to determine the protective effect of 10-HDA.
Dermatological and Skin Cell Applications
10-HDA has been investigated for its beneficial effects on skin cells, including promoting collagen synthesis and protecting against UV-induced damage.
Experimental Protocol: In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of 10-HDA on the migration of skin cells like human dermal fibroblasts (HDFs), which is crucial for wound healing.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (10-HDA)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HDFs into the wells of a plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Scratch: Once the cells are confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of the well.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of 10-HDA to the wells. Include a control group with medium only.
-
Imaging: Immediately capture images of the scratch in each well at time 0. Mark the location of the image to ensure the same field is captured at later time points.
-
Incubation and Monitoring: Incubate the plate at 37°C. Capture images of the same marked areas at regular intervals (e.g., 12, 24, and 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time to determine the effect of 10-HDA on cell migration.
Experimental Workflow: Wound Healing Assay
Workflow for the in vitro wound healing (scratch) assay.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, compound concentrations, and incubation times for their specific cell lines and experimental setup. Always refer to the original research articles for more detailed methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The functional property of royal jelly 10-hydroxy-2-decenoic acid as a melanogenesis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for Purity Assessment of Synthetic 10-Hydroxydecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 10-Hydroxydecanoic acid (10-HDA) is a saturated omega-hydroxy fatty acid with applications in cosmetics and pharmaceutical research, noted for its potential biological activities.[1][2] Unlike 10-HDA derived from natural sources like royal jelly, synthetic 10-HDA presents a unique impurity profile stemming from starting materials, reagents, and side reactions during synthesis. Potential impurities can include isomers (e.g., 9-hydroxydecanoic acid), unreacted precursors, and process-related by-products such as intermolecular dilactones. Therefore, robust analytical methods are crucial to accurately determine the purity and impurity profile of synthetic 10-HDA, ensuring its quality, safety, and efficacy in final applications. This document outlines detailed protocols for various analytical techniques suitable for this purpose.
Figure 1: General workflow for the purity assessment of synthetic this compound.
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for purity assessment, providing quantitative results on the main component and its impurities.
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)
HPLC is the most common technique for quantifying 10-HDA due to its robustness and reproducibility.[3] UPLC offers faster analysis times and improved resolution.[4]
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Prepare a mixture of methanol, water, and phosphoric acid. Common ratios include 55:45:2.7 (v/v/v) or 50:50:0.3 (v/v/v).[3][4] The pH can be adjusted to ~2.5 with phosphoric acid.[5] For MS compatibility, replace phosphoric acid with 0.1% formic acid.[6]
-
Column Temperature: Maintain at 25°C.[3]
-
Detection: Set UV detector to 210 nm or 215 nm, where 10-HDA has maximum absorbance.[3][7]
-
Standard Preparation: Accurately weigh and dissolve 10-HDA reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Create a series of calibration standards (e.g., 10, 20, 40, 80, 160 µg/mL) by diluting the stock.[4]
-
Sample Preparation: Accurately weigh the synthetic 10-HDA sample and dissolve it in the mobile phase to a known concentration within the calibration range. Filter the solution through a 0.2 µm or 0.45 µm syringe filter before injection.[3]
-
Injection Volume: 3 - 10 µL.[3]
-
Analysis: Inject the standards to create a calibration curve. Inject the sample and quantify the 10-HDA peak area against the curve. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method). Impurities are identified as any other peaks in the chromatogram.
Quantitative Data Summary: HPLC/UPLC Methods
| Parameter | HPLC Method 1[3] | HPLC Method 2[5] | UPLC Method[4] |
| Column | Zorbax Eclipse XDB-C18 | Shimadzu ODS-H C18-H | Acquity BEH C18 |
| Mobile Phase | Methanol:Water:H₃PO₄ (55:45:2.7) | Methanol:Water (45:55), pH 2.5 | Methanol:Water:H₃PO₄ (45:55:0.3) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.5 mL/min |
| Detection | 215 nm | 225 nm | 210 nm |
| LOD | ~0.05 µg/mL | 21 ng (absolute) | 0.3 mg/kg |
| LOQ | ~0.25 µg/mL | Not specified | 1.0 mg/kg |
| Recovery | 97.4 - 100.4% | 99.81% | 95.0 - 100.0% |
Gas Chromatography (GC)
GC is suitable for analyzing volatile impurities. For non-volatile compounds like 10-HDA, chemical derivatization is required to convert it into a more volatile species prior to analysis. This process can be complex and may lead to sample loss, making HPLC the preferred method for routine quantification.[3][8] However, GC coupled with Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile organic impurities or for structural confirmation of the derivatized analyte.[1]
Experimental Protocol: GC-MS (Post-Derivatization)
-
Derivatization (Silylation):
-
Accurately weigh ~1 mg of the synthetic 10-HDA sample into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Add 100 µL of a solvent like pyridine or acetonitrile.
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., EI-TOF).[1]
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 2 minutes, then ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-15°C/min. Hold at the final temperature for 5-10 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Split or splitless, depending on concentration.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230°C.
-
-
Analysis: The resulting mass spectrum of the derivatized 10-HDA can be compared to a reference library (e.g., NIST) for confirmation.[9] Impurities will appear as separate peaks with distinct mass spectra.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for confirming the chemical structure of the synthetic product and identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique that provides detailed information about the molecular structure.[10] It is the definitive method for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.[11]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-50 mg of the synthetic 10-HDA sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃, DMSO-d₆, or MeOD).
-
Internal Standard: Add a small amount of a reference compound, typically Tetramethylsilane (TMS), to calibrate the chemical shift to 0 ppm.[12]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like DEPT can help distinguish between CH, CH₂, and CH₃ groups.[10]
-
Data Analysis:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and splitting patterns.[13]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
The spectra should be compared with known reference spectra or predicted spectra to confirm the structure of this compound.[14] Impurity signals can be identified and, in some cases, quantified relative to the main compound signals.
-
Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation pattern of the analyte, which aids in its identification and structural elucidation. It is typically coupled with a chromatographic technique like LC or GC.
Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).[7]
-
LC Conditions: Use the HPLC/UPLC method described in Section 1.1, but with an MS-compatible mobile phase (e.g., using formic acid or ammonium acetate instead of phosphoric acid).[6]
-
MS Parameters (Negative Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Precursor Ion: The deprotonated molecule [M-H]⁻ for 10-HDA is expected at m/z 187.13.[1][15]
-
MS/MS Analysis: Select the precursor ion (m/z 187) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum. Key fragments can be used for structural confirmation.[16]
-
-
Analysis: The mass of the main peak confirms the molecular weight of 10-HDA. The masses of minor peaks can be used to hypothesize the structures of impurities, which can then be confirmed with reference standards or further spectroscopic analysis.
Figure 2: Roles of different analytical techniques in the purity assessment of 10-HDA.
Titrimetric Analysis
Acid-base titration is a classical analytical method that can determine the overall acidic content of the sample. It serves as a simple, low-cost orthogonal method to confirm the purity value obtained by HPLC.
Experimental Protocol: Acid-Base Titration
-
Reagents:
-
Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 N).
-
Phenolphthalein indicator solution.
-
High-purity solvent (e.g., a 1:1 mixture of ethanol and water, neutralized).
-
-
Procedure:
-
Accurately weigh approximately 150-200 mg of the synthetic 10-HDA sample into a clean Erlenmeyer flask.
-
Dissolve the sample in 50 mL of the neutralized solvent mixture.
-
Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.
-
Titrate the 10-HDA solution with the standardized 0.1 N NaOH solution from a burette until a faint but persistent pink color is observed (the endpoint).[17]
-
Record the volume of NaOH solution used. Perform the titration in triplicate for accuracy.[18]
-
-
Calculation: The percent purity of this compound (MW = 188.26 g/mol ) is calculated using the following formula:
% Purity = [(V × N × 188.26) / (W × 10)]
Where:
-
V = Volume of NaOH used (in mL)
-
N = Normality of the NaOH solution (in eq/L)
-
W = Weight of the sample (in mg)
-
188.26 = Molecular weight of 10-HDA[1]
-
This method assumes that all acidity comes from 10-HDA and does not distinguish it from other acidic impurities.[19]
References
- 1. This compound | C10H20O3 | CID 74300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1679-53-4 [chemicalbook.com]
- 3. apiservices.biz [apiservices.biz]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchps.com [jchps.com]
- 13. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 14. This compound(1679-53-4) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Titration of the Unknown Carboxylic Acid by Dr. Gergens [homework.sdmesa.edu]
- 19. web.mnstate.edu [web.mnstate.edu]
Troubleshooting & Optimization
Technical Support Center: Improving 10-Hydroxydecanoic Acid (10-HDA) Biosynthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the biosynthesis of 10-Hydroxydecanoic Acid (10-HDA).
Troubleshooting Guide
This guide addresses common issues encountered during 10-HDA biosynthesis experiments, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Strategies |
| Low Final 10-HDA Titer | 1. Inefficient Precursor Conversion: The initial substrate (e.g., decanoic acid) is not efficiently converted to the key intermediate, trans-2-decenoic acid.[1] 2. Low P450 Enzyme Activity: The cytochrome P450 monooxygenase responsible for the final hydroxylation step has low expression, stability, or catalytic efficiency.[2][3] 3. Cofactor (NADPH) Limitation: The P450 enzyme requires NAD(P)H as a cofactor, and its regeneration may be a rate-limiting step.[1][4] 4. Product/Substrate Toxicity: High concentrations of the fatty acid substrate (decanoic acid) or the final product (10-HDA) can be toxic to the microbial host, inhibiting growth and enzyme activity.[2][5][6] | 1. Optimize Precursor Pathway: Overexpress enzymes in the modified β-oxidation pathway (e.g., FadD, FadE, YdiI in E. coli) to improve the conversion of decanoic acid to trans-2-decenoic acid.[7] Consider cell permeabilization with agents like Triton X-100 or Tween-80 to improve substrate uptake.[1][4] 2. Engineer P450 System: Use directed evolution or rational design to improve P450 enzyme activity and stability.[8][9] Screen for optimal redox partners to ensure efficient electron transfer to the P450 heme domain.[8][9] Consider using self-sufficient P450s (fused to a reductase domain) like CYP153A33-CPRBM3.[2][7] 3. Enhance Cofactor Regeneration: Co-express a NAD(P)H regeneration system, such as glucose dehydrogenase (GDH), to increase the intracellular supply of the required cofactor.[1][4][10] 4. Mitigate Toxicity: Implement a fed-batch or continuous feeding strategy to maintain low, non-toxic concentrations of the substrate.[11] Engineer efflux pumps or transporter proteins to export the 10-HDA product out of the cell, reducing intracellular accumulation and feedback inhibition.[2] |
| Accumulation of Precursor (Decanoic Acid or trans-2-decenoic acid) | 1. Bottleneck at the Hydroxylation Step: The conversion of the precursor to 10-HDA is slower than the rate of precursor formation.[1] 2. Poor P450 Expression or Misfolding: The P450 enzyme is not being expressed at high enough levels or is folding incorrectly, leading to inactivity.[11] 3. Insufficient Cofactor Supply: The P450-catalyzed reaction is stalled due to a lack of regenerated NADPH.[1][4] | 1. Debottleneck P450 Reaction: Increase the expression level of the P450 enzyme and its redox partners. Optimize codon usage for the host organism.[8][9] 2. Improve P450 Folding: In eukaryotic hosts like S. cerevisiae, co-express chaperones or target the P450 enzyme to a specific compartment like the mitochondria to improve folding and activity.[11] 3. Boost NADPH Availability: Ensure the cofactor regeneration system (e.g., GDH) is highly active and that its substrate (e.g., glucose) is not limiting.[4][11] |
| Low P450 Enzyme Activity | 1. Suboptimal Redox Partner: The chosen reductase partner is not efficiently transferring electrons to the P450 enzyme.[8][9] 2. Poor Enzyme Stability: The P450 enzyme may be unstable under the desired fermentation conditions (temperature, pH).[12] 3. Over-oxidation of Product: The enzyme may further oxidize the desired 10-HDA into byproducts like 10-oxodecanoic acid.[13] | 1. Redox Partner Engineering: Screen a library of different redox partners (ferredoxins and ferredoxin reductases) to find the combination that yields the highest activity.[8][9] 2. Protein Engineering for Stability: Employ ancestral sequence reconstruction or directed evolution to generate more thermostable P450 variants.[12] 3. Site-Directed Mutagenesis: Introduce mutations in the substrate-binding pocket to enhance regioselectivity for ω-hydroxylation and reduce over-oxidation activity.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the primary biosynthetic pathways for producing 10-HDA in engineered microbes?
A1: The most common approach is a de novo or two-step whole-cell catalytic pathway constructed in hosts like Escherichia coli or Saccharomyces cerevisiae.[8][11]
-
Step 1: Precursor Formation: In E. coli, the native β-oxidation pathway is modified. Genes for fatty acid degradation (fadB, fadJ, fadR) are often knocked out, while enzymes like acyl-CoA synthetase (FadD), acyl-CoA dehydrogenase (FadE), and enoyl-CoA hydratase (YdiI) are overexpressed.[7][14] This converts a substrate like decanoic acid into the key intermediate, trans-2-decenoic acid.[1][4]
-
Step 2: Terminal Hydroxylation: A bacterial cytochrome P450 monooxygenase (e.g., CYP153A family) is introduced to catalyze the specific terminal (ω-position) hydroxylation of the precursor to form 10-HDA.[2][8][9] This step is critically dependent on an efficient electron transfer chain (redox partners) and a sufficient supply of NADPH.[4]
Q2: How can the efficiency of the key P450 monooxygenase be improved?
A2: Improving P450 efficiency is crucial for high yields. Key strategies include:
-
Rational Design and Directed Evolution: Mutating the P450 enzyme can enhance its catalytic activity, substrate specificity, and stability. For example, the CYP153A33/M228L mutant showed improved performance.[1][4]
-
Redox Partner Engineering: The P450 enzyme requires electrons from redox partners (a ferredoxin and a ferredoxin reductase). Screening different partner combinations is essential to find the most efficient electron transfer chain.[8][9]
-
Using Self-Sufficient P450s: Some P450s are naturally fused to their reductase partner (e.g., CYP102A1 from Bacillus megaterium, also known as P450 BM3). Creating artificial fusions, like CYP153A33-CPRBM3, simplifies the system and can improve electron transfer efficiency.[2][4]
Q3: What are the common host organisms for 10-HDA biosynthesis and their pros and cons?
A3:
-
Escherichia coli : This is the most common host due to its rapid growth, well-understood genetics, and ease of genetic manipulation.[2][8][14] However, as a Gram-negative bacterium, it produces endotoxins, which can be a concern for biomedical applications of the final product.[11]
-
Saccharomyces cerevisiae : This yeast is a "Generally Recognized As Safe" (GRAS) organism, making it ideal for producing compounds for pharmaceutical or nutraceutical use.[11] Challenges include potentially lower product titers compared to E. coli and the difficulty of functionally expressing prokaryotic P450 enzymes, which may require strategies like mitochondrial compartmentalization.[11]
Q4: How can cofactor (NADPH) imbalance be addressed to improve yield?
A4: The P450-catalyzed hydroxylation is an energy-intensive step that consumes NADPH.[4] A shortage of this cofactor can severely limit the reaction rate. To address this, an NADPH regeneration system can be co-expressed with the biosynthetic pathway. A widely used strategy is to overexpress glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH.[1][4] This ensures a continuous supply of the reducing power needed by the P450 enzyme.[15][16]
Quantitative Data Summary
Table 1: Comparison of 10-HDA Titers in Different Engineered Systems
| Host Organism | Key Enzymes / Strategy | Substrate | Titer (mg/L) | Reference |
| E. coli | Two-step whole-cell catalysis; CYP153A33/M228L-CPRBM3; GDH for NADPH regeneration | Decanoic Acid | 486.5 | [1][4] |
| E. coli | One-step whole-cell catalysis; ACOX, FadE, Macs, YdiI, CYP; UV mutagenesis | Decanoic Acid | 628 | [14] |
| E. coli | De novo biosynthesis; UaFatB1, CYP153AMaq Q129R/V141L, FdR0978/Fdx0338 | Glucose | 18.8 | [8][9][17] |
| S. cerevisiae | Mitochondrial compartmentalization; Chaperone-assisted P450 folding; Fed-batch fermentation | Ethyl Decanoate | 298.6 | [11] |
Table 2: Effect of Cell Permeabilization on Precursor Conversion
| Permeabilizing Agent | Substrate Conc. (g/L) | Conversion Rate (%) | Reference |
| None (Control) | 0.8 | 38.9 | [1][4] |
| 1.20% (v/v) Tween-80 | 0.8 | 81.7 | [1][4] |
| 2.00% (v/v) Triton X-100 | 0.9 | 86.1 | [4] |
Key Experimental Protocols
Protocol 1: Two-Step Whole-Cell Biocatalysis for 10-HDA Production in E. coli
This protocol is adapted from methodologies described for converting decanoic acid to 10-HDA.[1][4][7]
Part A: Production of Intermediate (trans-2-decenoic acid)
-
Strain Cultivation: Culture recombinant E. coli (e.g., expressing FadD, FadE, YdiI with fadB/J/R knockouts) in LB medium with appropriate antibiotics at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression with IPTG (e.g., 0.2 mM) and continue to culture at a lower temperature (e.g., 20°C) for 12-16 hours.
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g, 10 min, 4°C) and wash with a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
Whole-Cell Reaction 1: Resuspend the cell pellet in the reaction buffer to a desired OD600 (e.g., 30). Add the substrate, decanoic acid (e.g., 0.5 g/L), and an optional cell permeabilizing agent like Triton X-100 (2.0% v/v).[4]
-
Incubation: Incubate the reaction mixture at 30°C with shaking for approximately 9-12 hours.
-
Supernatant Collection: Centrifuge the reaction mixture to pellet the cells. The supernatant, containing trans-2-decenoic acid, is used for the next step.
Part B: Production of Final Product (10-HDA)
-
Catalyst Preparation: Separately cultivate and induce the second E. coli strain expressing the P450 system (e.g., CYP153A33/M228L-CPRBM3) and the NADPH regeneration system (e.g., GDH). Harvest the cells as described in Part A.
-
Whole-Cell Reaction 2: Resuspend the P450-expressing cells in the supernatant collected from Part A. Add glucose (e.g., 1% w/v) as the substrate for the GDH regeneration system.
-
Incubation: Incubate the reaction at 30°C with shaking for 20-24 hours. Monitor the conversion of trans-2-decenoic acid to 10-HDA over time.
-
Product Extraction: After the reaction, acidify the mixture to pH 2.0 with HCl and extract the 10-HDA with an equal volume of ethyl acetate.
Protocol 2: Quantification of 10-HDA by GC-MS Analysis
This is a general protocol for the derivatization and analysis of fatty acids.[7]
-
Sample Preparation: Take 1 mL of the ethyl acetate extract from the bioconversion reaction and evaporate the solvent under a stream of nitrogen gas.
-
Derivatization: To the dried residue, add 200 µL of BSTFA + 1% TMCS (a silylating agent) and 200 µL of pyridine.
-
Reaction: Tightly cap the vial and heat at 70°C for 50 minutes to convert the hydroxyl and carboxyl groups of 10-HDA to their trimethylsilyl (TMS) ethers/esters.
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions: Use a suitable capillary column (e.g., HP-5MS). Set an appropriate temperature program, such as: initial temperature of 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer (MS) Conditions: Operate in electron ionization (EI) mode and scan over a mass range of m/z 50-500.
-
-
Quantification: Identify the TMS-derivatized 10-HDA peak by its retention time and mass spectrum compared to an authentic standard. Quantify the concentration by creating a standard curve.
Visualizations
Biosynthetic Pathway Diagram
Caption: Biosynthetic pathway for 10-HDA production in engineered E. coli.
Experimental Workflow Diagram
Caption: General experimental workflow for microbial 10-HDA production.
References
- 1. Efficient Biosynthesis of 10-Hydroxy-2-decenoic Acid Using a NAD(P)H Regeneration P450 System and Whole-Cell Catalytic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of 10-Hydroxy-2-Decenoic Acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 10. Frontiers | Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals [frontiersin.org]
- 11. Engineering Compartmentalization and Cofactor Regulation for 10-Hydroxy-2-decenoic Acid Biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Engineering of CYP153A33 With Enhanced Ratio of Hydroxylation to Overoxidation Activity in Whole-Cell Biotransformation of Medium-Chain 1-Alkanols [frontiersin.org]
- 14. Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cofactor regeneration for sustainable enzymatic biosynthesis - Beijing Institute of Technology [pure.bit.edu.cn]
- 16. Round, round we go – strategies for enzymatic cofactor regeneration - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 17. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Overcoming Substrate Toxicity in 10-Hydroxydecanoic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the microbial production of 10-hydroxydecanoic acid (10-HDA). The information provided addresses common challenges related to substrate toxicity, particularly from decanoic acid (DA), a key precursor.
Troubleshooting Guide
This guide addresses specific issues that may arise during your 10-HDA production experiments.
Problem: Low or no 10-HDA production with detectable cell growth inhibition.
Possible Cause: High concentrations of the substrate, decanoic acid, are likely causing cellular toxicity. Medium-chain fatty acids like decanoic acid can be cytotoxic to microbial hosts such as E. coli and Candida tropicalis.[1][2][3]
Suggested Solutions:
-
Optimize Substrate Feeding Strategy: Implement a fed-batch feeding strategy to maintain a low, non-toxic concentration of decanoic acid in the fermentation medium.[1][4][5] A continuous or intermittent feed can prevent the accumulation of decanoic acid to inhibitory levels.[1] Even low concentrations of decanoic acid (e.g., 0.2 g/L) can inhibit subsequent conversion steps in the biosynthetic pathway.[1][6]
-
Employ a Two-Phase Fermentation System: Introduce an organic solvent phase to sequester the decanoic acid, thereby reducing its concentration in the aqueous phase and mitigating its toxic effects on the cells.[7]
-
Metabolic Engineering for Increased Tolerance: Engineer the production host to enhance its tolerance to decanoic acid. This can involve overexpressing efflux pumps or modifying cellular membranes.[8][9][10]
-
In Situ Product Removal (ISPR): Implement an ISPR strategy to continuously remove 10-HDA from the culture broth. This can alleviate product feedback inhibition, which can exacerbate the effects of substrate toxicity.[11][12][13]
Problem: Accumulation of intermediates and low final 10-HDA titer.
Possible Cause: A bottleneck in the 10-HDA biosynthetic pathway may be leading to the accumulation of an intermediate that is also toxic to the cells. Additionally, the final product, 10-HDA, can exhibit feedback inhibition.[8][9]
Suggested Solutions:
-
Enhance Key Enzyme Expression: Overexpress the rate-limiting enzyme in the pathway, often a cytochrome P450 monooxygenase (e.g., CYP153A), which is responsible for the terminal hydroxylation of the fatty acid chain.[7][14][15] Creating fusion constructs with reductase domains (e.g., CPR) can improve efficiency.[7]
-
Improve Cofactor Regeneration: The hydroxylation step is often dependent on cofactors like NAD(P)H. Co-expressing enzymes such as glucose dehydrogenase (GDH) can improve the regeneration of these cofactors, thus enhancing the efficiency of the P450 enzyme.[14]
-
Knockout Competing Pathways: Delete genes involved in competing metabolic pathways, such as the β-oxidation pathway (e.g., fadB, fadJ, fadR), to direct more carbon flux towards 10-HDA production.[16]
-
Transporter Overexpression: Overexpress transporter proteins (e.g., MexHID from Pseudomonas aeruginosa) to facilitate the efflux of 10-HDA from the cell, thereby reducing intracellular accumulation and feedback inhibition.[8][9][10]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on overcoming substrate and product toxicity in 10-HDA and related hydroxy fatty acid production.
| Strategy | Host Organism | Substrate | Key Intervention | Initial Titer/Conversion | Improved Titer/Conversion | Reference |
| Metabolic Engineering | E. coli | Decanoic Acid | Co-expression of ACOX, FadE, Macs, YdiI, and CYP; knockout of fadB, fadJ, fadR | - | 0.628 g/L 10-HDA (75.6% conversion) | [16] |
| Metabolic Engineering | E. coli | Decanoic Acid | Two-step whole-cell catalysis with engineered β-oxidation and CYP153A33 | - | 217 mg/L 10-HDA from 500 mg/L DA | [15] |
| Transporter Engineering | E. coli | Decanoic Acid | Overexpression of MexHID transporter | - | 0.94 g/L 10-HDA (88.6% conversion) | [8][9] |
| Process Engineering | C. tropicalis | Methyl Decanoate | Substrate-limiting fed-batch | 27.0 g/L Sebacic Acid | 34.5 g/L Sebacic Acid | [1][6] |
| Two-Phase System | E. coli | Dodecanoic Acid Methyl Ester | Co-expression of CYP153A-CPR fusion and AlkL transporter | 1.2 g/L ω-hydroxy dodecanoic acid | 4.0 g/L ω-hydroxy dodecanoic acid | [7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of substrate toxicity in 10-HDA production?
A1: The primary cause of substrate toxicity is the use of decanoic acid as a precursor. Medium-chain fatty acids, including decanoic acid, can disrupt cell membranes and interfere with cellular functions, leading to growth inhibition and reduced productivity in microbial hosts.[1][2][3]
Q2: At what concentration does decanoic acid become toxic?
A2: The toxic concentration of decanoic acid can vary depending on the microbial strain and culture conditions. However, studies have shown that even concentrations as low as 0.2 g/L can inhibit enzymatic conversions in the 10-HDA pathway, and concentrations above 2.5 mM can be toxic to strains like Streptomyces roseosporus.[1][3][6]
Q3: How can I mitigate decanoic acid toxicity without genetically modifying my strain?
A3: You can mitigate decanoic acid toxicity through process engineering strategies. A fed-batch fermentation strategy allows for the controlled addition of decanoic acid, keeping its concentration below toxic levels.[17][18][19] Another approach is to use a two-phase system , where an organic solvent sequesters the decanoic acid, reducing its availability in the aqueous phase.[7]
Q4: What are the most effective metabolic engineering strategies to overcome substrate toxicity?
A4: Effective metabolic engineering strategies include:
-
Overexpressing efflux pumps: These transporters actively pump toxic compounds like decanoic acid or 10-HDA out of the cell.[8][9][10]
-
Enhancing the conversion of the toxic substrate: By overexpressing key enzymes like CYP153A, the toxic decanoic acid is more rapidly converted to the desired product.[7][14][15]
-
Deleting competing metabolic pathways: Knocking out genes of the β-oxidation pathway prevents the degradation of the fatty acid substrate and directs it towards 10-HDA synthesis.[16]
Q5: Can the product, 10-HDA, also be toxic to the cells?
A5: Yes, the accumulation of 10-HDA can be toxic to producer strains like E. coli, damaging cell structure and function.[8][9][10] This is due to its antimicrobial properties.[20] This product toxicity can lead to feedback inhibition of the biosynthetic pathway. Strategies like in situ product removal (ISPR) or overexpression of efflux transporters can help alleviate this issue.[8][11][12]
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for 10-HDA Production
This protocol describes a general approach for a fed-batch fermentation process to control decanoic acid concentration.
1. Strain and Pre-culture Preparation:
- Use an engineered E. coli strain capable of producing 10-HDA.
- Prepare a pre-culture by inoculating a single colony into 5 mL of LB medium with the appropriate antibiotic and incubating overnight at 37°C with shaking.
- Use the overnight culture to inoculate a seed flask containing a defined fermentation medium and grow until the OD600 reaches a suitable level for bioreactor inoculation.
2. Bioreactor Setup and Batch Phase:
- Prepare a bioreactor with a defined fermentation medium.
- Inoculate the bioreactor with the seed culture.
- Run the initial batch phase to allow for cell growth to a high density. Monitor parameters such as pH, dissolved oxygen, and temperature.
3. Fed-Batch Phase:
- Prepare a concentrated feed solution containing decanoic acid and other necessary nutrients.
- Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in dissolved oxygen), start the fed-batch feeding.
- The feeding rate should be carefully controlled to maintain the decanoic acid concentration in the bioreactor at a low, non-toxic level (e.g., below 0.2 g/L). This can be a constant feed rate or a variable rate based on online monitoring of a parameter like dissolved oxygen or offline measurements of substrate concentration.[17][18]
4. Induction and Production:
- When the cell density reaches the desired level, induce the expression of the 10-HDA biosynthesis genes (if using an inducible promoter system).
- Continue the fed-batch feeding throughout the production phase.
5. Sampling and Analysis:
- Take samples periodically to measure cell density (OD600), substrate concentration, and 10-HDA titer using methods like GC-MS or HPLC.
Protocol 2: Whole-Cell Biocatalysis with an Engineered E. coli Strain
This protocol is adapted from studies performing whole-cell catalysis for converting decanoic acid to 10-HDA.[14][15]
1. Preparation of Recombinant Cells:
- Grow the engineered E. coli strain expressing the necessary enzymes (e.g., CYP153A) in a suitable medium to a high cell density.
- Induce protein expression as required by the promoter system.
- Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer).
- Resuspend the cell pellet in the reaction buffer to a desired cell concentration (e.g., a specific OD600).
2. Whole-Cell Biocatalysis Reaction:
- Set up the reaction mixture in a flask or reactor containing the reaction buffer, a carbon source for cofactor regeneration (e.g., glucose), and the resuspended cells.
- Add the substrate, decanoic acid, to the reaction mixture. To avoid toxicity, it can be added in batches or fed continuously.
- Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking.
3. Monitoring and Product Extraction:
- Take samples at different time points to monitor the conversion of decanoic acid and the formation of 10-HDA.
- To analyze the products, acidify the sample and extract the fatty acids with an organic solvent like ethyl acetate.
- Analyze the extracted samples using GC-MS after derivatization.
Visualizations
Caption: Troubleshooting logic for low 10-HDA production.
References
- 1. Effect of decanoic acid and this compound on the biotransformation of methyl decanoate to sebacic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional analysis of the effect of exogenous decanoic acid stress on Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing 10-HDA production of Escherichia coli by heterologous expression of MexHID transporter proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Enhancing 10-HDA production of Escherichia coli by heterologous expression of MexHID transporter proteins [frontiersin.org]
- 10. Enhancing 10-HDA production of Escherichia coli by heterologous expression of MexHID transporter proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. In situ product removal in fermentation systems: improved process performance and rational extractant selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In situ product removal as a tool for bioprocessing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Production of 10-Hydroxy-2-decenoic Acid from Decanoic Acid via Whole-Cell Catalysis in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Feed development for fed-batch CHO production process by semisteady state analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fed-batch high-cell-density fermentation strategies for Pichia pastoris growth and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A high-yielding, generic fed-batch process for recombinant antibody production of GS-engineered cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
"Minimizing byproduct formation in 10-Hydroxydecanoic Acid synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of 10-Hydroxydecanoic Acid (10-HDA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 10-HDA, particularly through biosynthetic routes using whole-cell catalysis.
Issue 1: Low Conversion of Decanoic Acid and Poor 10-HDA Yield
Question: My whole-cell biocatalysis reaction shows a low conversion rate of the decanoic acid substrate, resulting in a poor final yield of 10-HDA. What are the potential causes and solutions?
Answer: Low conversion of decanoic acid is a common issue, often stemming from substrate toxicity or inefficient transport across the cell membrane. High concentrations of decanoic acid can disrupt cell membrane composition and inhibit enzyme activity.[1][2]
Potential Causes & Troubleshooting Steps:
-
Substrate Inhibition/Toxicity: High concentrations of decanoic acid are cytotoxic to many microbial strains, which limits productivity.[3][4]
-
Solution 1: Optimize Substrate Concentration: Investigate the effect of different substrate concentrations on your conversion rate. It has been observed that for non-permeabilized cells, increasing the decanoic acid concentration can lead to a lower conversion rate.[1]
-
Solution 2: Substrate-Limiting Fed-Batch Strategy: Instead of adding the full amount of substrate at the beginning, employ a continuous or intermittent feeding strategy to maintain a low, non-inhibitory concentration of decanoic acid in the reaction medium.[3][4]
-
-
Inefficient Substrate Transport: The cell membrane can act as a barrier, preventing decanoic acid from reaching the intracellular enzymes.
-
Solution 1: Cell Permeabilization: Treat the cells with permeabilizing agents to increase membrane transport. Agents like Triton X-100 and Tween-80 have been shown to significantly improve the conversion rate of decanoic acid.[1][5]
-
Solution 2: Co-express Transporter Proteins: Engineer the host strain to overexpress fatty acid transporter proteins, such as FadL, which can enhance the uptake of decanoic acid from the medium.[6]
-
Issue 2: Accumulation of trans-2-decenoic acid Intermediate
Question: In my two-step biosynthesis, I'm seeing high levels of the intermediate, trans-2-decenoic acid, but low levels of the final product, 10-HDA. How can I improve the efficiency of the second hydroxylation step?
Answer: The accumulation of the trans-2-decenoic acid intermediate points to a bottleneck in the second catalytic step, which is the terminal hydroxylation to form 10-HDA. This step is typically catalyzed by a P450 enzyme and is dependent on a sufficient supply of the cofactor NAD(P)H.[5]
Potential Causes & Troubleshooting Steps:
-
Cofactor (NAD(P)H) Limitation: P450 enzymes require NAD(P)H for their catalytic activity. If the cofactor is not regenerated efficiently, the reaction rate will decrease.[5]
-
Inefficient Catalysis: The conditions for the second reaction step may not be optimal.
-
Solution: Optimize Reaction Conditions: Ensure the pH, temperature, and cell density are optimal for the P450 enzyme's activity. In a continuous two-step process, the supernatant from the first reaction is directly used for the second. Verify that no inhibitory byproducts from the first step are hindering the second.[1]
-
Issue 3: Formation of Over-Oxidized Byproducts like Sebacic Acid
Question: My final product is contaminated with dicarboxylic acids, such as sebacic acid. How can I prevent this over-oxidation?
Answer: The formation of sebacic acid indicates that 10-HDA is being further oxidized via the ω-oxidation pathway.[4][7] This is a common issue when using host organisms like Candida tropicalis that possess this native pathway. Decanoic acid itself can also be a potent inhibitor of this downstream conversion, but its presence is often undesirable.[3][4]
Potential Causes & Troubleshooting Steps:
-
Endogenous ω-Oxidation Pathway: The host organism may be converting the desired 10-HDA product into this compound, which is then oxidized to sebacic acid. The oxidation of this compound can be a rate-limiting step, leading to its accumulation.[3][4][7]
-
Solution 1: Genetic Modification: If using an engineered host like E. coli, knock out genes involved in the β-oxidation pathway (e.g., fadB, fadJ, fadR) to prevent degradation of the fatty acid substrate and product.[8]
-
Solution 2: Control Reaction Time: Monitor the reaction progress over time. Terminate the reaction once the peak concentration of 10-HDA is reached, before significant conversion to sebacic acid occurs.
-
Solution 3: Substrate-Limiting Conditions: Applying substrate-limiting conditions during induction can help eliminate the accumulation of decanoic acid, which in turn affects the subsequent conversion steps.[4][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to watch for in the biosynthesis of 10-HDA? A1: The main potential byproducts depend on the host organism and pathway. Common ones include:
-
Decanoic Acid (Substrate): Unreacted starting material, which can also act as an inhibitor.[3][4]
-
trans-2-decenoic acid: An intermediate in two-step synthesis pathways.[1][5]
-
Sebacic Acid: An over-oxidation product formed via the ω-oxidation pathway, particularly in yeast.[4][7]
-
Other Hydroxylated Fatty Acids: Non-specific hydroxylation by P450 enzymes can lead to hydroxylation at other positions on the carbon chain.[9]
Q2: How can I purify 10-HDA from my reaction mixture? A2: A common and effective method for purifying fatty acids like 10-HDA is to use preparative liquid chromatography (LC). A system equipped with a UV detector and a C8 or C18 semi-preparative or preparative column is recommended. After fractionation, the collected samples containing pure 10-HDA can be lyophilized (freeze-dried) to obtain the final solid product.[10]
Q3: What is the benefit of using microwave irradiation in the chemical synthesis of 10-HDA? A3: For chemical synthesis routes, such as those starting from castor oil, microwave irradiation offers significant advantages over conventional heating. It can dramatically reduce reaction times and, in many cases, improve the reaction yield. For example, a synthesis from castor oil using sodium hydroxide as a base achieved a yield of 77.41% in 2 hours under microwave irradiation.[11]
Q4: Can the synthesis be performed in a one-step whole-cell catalysis reaction? A4: Yes, recent research has focused on developing one-step processes to simplify the synthesis. This involves co-expressing all the necessary enzymes for the conversion of decanoic acid to 10-HDA in a single engineered E. coli strain. By knocking out competing metabolic pathways and optimizing enzyme expression, conversion rates as high as 75.6% have been achieved in a one-step reaction.[8]
Data Presentation
Table 1: Effect of Cell Permeabilization on Substrate Conversion Rate
| Permeabilizing Agent | Concentration (v/v) | Substrate Conc. (g/L) | Conversion Rate (%) | Reference |
| None (Control) | N/A | 0.8 | 38.9 | [5] |
| Tween-80 | 1.2% | 0.8 | 81.7 | [5] |
| Triton X-100 | 2.0% | 0.9 | >90% (Yield of intermediate was 742.1 mg/L) | [1] |
Table 2: Inhibitory Effects of Decanoic Acid and 10-HDA on Biotransformation
| Inhibitor | Inhibitor Conc. (g/L) | Reaction Being Inhibited | Observed Effect | Reference |
| Decanoic Acid | 0.2 | 10-HDA → Sebacic Acid | Conversion is inhibited. | [3][4] |
| Decanoic Acid | >0.4 | 10-HDA → Sebacic Acid | Almost no conversion occurs. | [3][4] |
| This compound | 0.5 - 1.5 | Decanoic Acid Oxidation | 24–32% reduction in decanoic acid consumption rate. | [3][7] |
Experimental Protocols
Protocol 1: Two-Step Whole-Cell Catalysis of Decanoic Acid to 10-HDA This protocol is based on methodologies described in the literature for engineered E. coli.[1][5]
Part A: First Step - Decanoic Acid to trans-2-decenoic acid
-
Cell Preparation: Culture recombinant E. coli engineered for the first conversion step (e.g., expressing an acyl-CoA synthetase and dehydrogenase with β-oxidation pathway knockouts) to the desired optical density.
-
Permeabilization: Harvest the cells by centrifugation and resuspend them in the reaction buffer. Add a permeabilizing agent (e.g., 2.0% v/v Triton X-100) to the cell suspension.[1]
-
Catalytic Reaction 1: Add decanoic acid substrate to the permeabilized cell suspension (e.g., to a final concentration of 0.9 g/L).[1] Incubate the reaction at 30°C with shaking (e.g., 200 rpm) for approximately 9 hours.[1]
-
Supernatant Collection: After the reaction, centrifuge the mixture at high speed (e.g., 12,000 rpm for 10 min) to pellet the cells. Carefully collect the supernatant, which contains the trans-2-decenoic acid product.[5]
Part B: Second Step - trans-2-decenoic acid to 10-HDA
-
Cell Preparation: Culture the second recombinant E. coli strain, engineered to express the P450 terminal hydroxylase and a cofactor regeneration enzyme (e.g., CYP153A-GDH), to the desired optical density.
-
Cell Collection: Harvest the cells by centrifugation and resuspend them.
-
Catalytic Reaction 2: Add the resuspended cells from step B2 directly to the supernatant collected in step A4.
-
Incubation: Incubate this final reaction mixture for approximately 20 hours to allow for the conversion of trans-2-decenoic acid to 10-HDA.[1]
-
Analysis: Collect samples periodically to analyze for substrate, intermediate, and product concentrations using methods like GC-MS.
Protocol 2: Product Extraction and GC-MS Analysis This protocol is based on methods for fatty acid analysis.[5]
-
Sample Preparation: Centrifuge 1 mL of the reaction mixture to separate the supernatant and the cell pellet.
-
Extraction: To the supernatant (or the resuspended pellet), add an appropriate organic solvent (e.g., ethyl acetate) and acidify with HCl to protonate the fatty acids. Vortex thoroughly to extract the fatty acids into the organic layer.
-
Derivatization: Evaporate the organic solvent under a stream of nitrogen. To the dried residue, add a derivatizing agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine). Heat the mixture (e.g., at 70°C for 50 min) to convert the fatty acids into their volatile trimethylsilyl (TMS) esters.[12]
-
GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled with a mass spectrometer (GC-MS) to identify and quantify the fatty acids present.
Visualizations
References
- 1. Efficient Biosynthesis of 10-Hydroxy-2-decenoic Acid Using a NAD(P)H Regeneration P450 System and Whole-Cell Catalytic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 3. d-nb.info [d-nb.info]
- 4. Effect of decanoic acid and this compound on the biotransformation of methyl decanoate to sebacic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for 10-Hydroxydecanoic Acid HPLC Separation
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the HPLC separation of 10-Hydroxydecanoic Acid (10-HDA).
Troubleshooting Guides
This section addresses common chromatographic problems in a question-and-answer format, offering systematic solutions to restore optimal performance.
Q1: My 10-HDA peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Peak tailing can compromise quantification and visual interpretation of chromatograms.[1] It is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Cause 1: Incorrect Mobile Phase pH: 10-HDA is a carboxylic acid. If the mobile phase pH is not low enough, the carboxyl group can be ionized, leading to strong interactions with residual silanols on the silica-based stationary phase.
-
Cause 2: Column Degradation: The column may be contaminated or have lost its stationary phase integrity over time.
-
Solution: First, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[6]
-
-
Cause 3: Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
Q2: I'm observing inconsistent retention times for 10-HDA across different runs. Why is this happening?
Retention time shifts are a common issue that can compromise both qualitative and quantitative analysis.[8]
-
Cause 1: Mobile Phase Composition Change: Even minor variations in solvent ratios or pH can alter retention times.[8] This can happen if the mobile phase is not prepared consistently or if one solvent component evaporates faster than others.
-
Cause 2: Inadequate Column Equilibration: If the column is not given enough time to equilibrate with the mobile phase before an injection, especially after a gradient run or solvent changeover, retention times will drift.[9]
-
Solution: Ensure the column is equilibrated with at least 10 column volumes of the mobile phase before starting the analysis.[6]
-
-
Cause 3: Temperature Fluctuations: The laboratory or column oven temperature is not stable. Temperature directly affects the viscosity of the mobile phase and analyte partitioning.[8]
-
Cause 4: Pump Malfunction or Leaks: Inconsistent flow rates due to pump issues (e.g., worn seals, check valve problems) or leaks in the system will cause retention times to shift.[7]
-
Solution: Check the system for any visible leaks and listen for unusual pump noises.[6] Perform regular pump maintenance.
-
Q3: My baseline is noisy or drifting, making it difficult to accurately integrate the 10-HDA peak. What should I investigate?
A noisy or drifting baseline reduces sensitivity and can lead to inaccurate quantification.[1][8]
-
Cause 1: Contaminated or Improperly Prepared Mobile Phase: Impurities, dissolved gases, or particulate matter in the solvents are a primary cause of baseline noise.[8][10][11]
-
Cause 2: Air Bubbles in the System: Trapped air in the pump, detector, or flow path can cause pressure pulses and baseline spikes.[8][9]
-
Solution: Purge the pump to remove any air bubbles.[7] Ensure all fittings are secure and the solvent lines are properly submerged in the reservoirs.
-
-
Cause 3: Aging Detector Lamp: The lamp in a UV detector degrades over time, which can reduce its intensity and increase electronic noise.[8]
-
Solution: Check the lamp's energy output. If it is low, the lamp may need to be replaced.
-
Q4: The system backpressure is suddenly very high or fluctuating. How can I resolve this?
High backpressure can damage the pump and column, while fluctuations affect flow stability.[1][7]
-
Cause 1: Blockage in the System: Particulates from the sample, mobile phase, or pump seal wear can clog inline filters, guard columns, or the column inlet frit.[8][10]
-
Solution: Systematically isolate the source of the blockage. Start by disconnecting the column and running the pump to check the pressure. If it's normal, the blockage is in the column. If it's still high, check components upstream (injector, tubing, filters).[7] Try back-flushing the column (if permissible by the manufacturer) or replace the inlet frit.[8]
-
-
Cause 2: Mobile Phase Precipitation: Buffer salts can precipitate if the organic solvent concentration is too high or if incompatible solvents are mixed.
-
Solution: Ensure the buffer is fully soluble in all mobile phase compositions used during the run. Flush the system with water daily to remove any salt buildup.[6]
-
Data Presentation
Table 1: Example HPLC Method Parameters for 10-HDA Analysis
This table summarizes typical starting conditions for reversed-phase HPLC analysis of 10-HDA.
| Parameter | Condition | Reference |
| Column | C18 (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm) | [5] |
| Mobile Phase | Methanol:Water:Phosphoric Acid (55:45:2.7, v/v/v) | [5] |
| Acetonitrile, Water, and Phosphoric Acid | [4] | |
| Flow Rate | 1.0 mL/min | [5] |
| Temperature | 25°C | [5] |
| Detection | UV at 215 nm | [5] |
| Injection Volume | 3 µL | [5] |
Experimental Protocols
Protocol 1: Standard Isocratic HPLC Method for 10-HDA Quantification
This protocol provides a detailed methodology based on a common isocratic separation method.[5]
-
Mobile Phase Preparation:
-
Carefully measure 550 mL of HPLC-grade methanol, 450 mL of HPLC-grade water, and 2.7 mL of phosphoric acid.
-
Combine the components in a suitable clean glass reservoir.
-
Mix thoroughly and degas the solution for 15-20 minutes using sonication or an online degasser.
-
-
System Preparation:
-
Set up the HPLC system with a C18 column (150 x 4.6 mm).
-
Set the column temperature to 25°C.
-
Set the UV detector wavelength to 215 nm.
-
Purge the pump with the prepared mobile phase to remove any air and previous solvents.
-
-
Column Equilibration:
-
Equilibrate the column by pumping the mobile phase at a flow rate of 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.
-
-
Sample Analysis:
-
Prepare standards and samples in a solvent compatible with the mobile phase.
-
Inject 3 µL of the sample or standard.
-
Run the analysis for a total of 10 minutes. The retention time for 10-HDA is expected to be approximately 6.5 minutes under these conditions.[5]
-
Mandatory Visualizations
Caption: Workflow for optimizing HPLC mobile phase for 10-HDA.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. apiservices.biz [apiservices.biz]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 8. uhplcs.com [uhplcs.com]
- 9. youtube.com [youtube.com]
- 10. mastelf.com [mastelf.com]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. mastelf.com [mastelf.com]
Technical Support Center: Enhancing the Stability of 10-Hydroxydecanoic Acid in Aqueous Solutions
Welcome to the technical support center for 10-Hydroxydecanoic Acid (10-HDA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 10-HDA in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and analysis of 10-HDA in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My 10-HDA solution is showing a decrease in concentration over a short period. What could be the cause?
A1: The instability of 10-HDA in aqueous solutions can be attributed to several factors, including:
-
pH of the solution: 10-HDA is a fatty acid and its stability is pH-dependent. Extreme pH values can catalyze hydrolysis.
-
Exposure to light: Photodegradation can occur upon exposure to certain wavelengths of light.[1]
-
Elevated temperature: Thermal degradation can lead to a loss of active compounds.[1]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation.[1]
-
Presence of metal ions: Metal ions can act as catalysts for degradation reactions.
Q2: What is the optimal pH for storing aqueous solutions of 10-HDA?
A2: While a definitive optimal pH has not been established in the literature, studies on the antibacterial efficacy of 10-HDA suggest that it is more potent at acidic pH values (around 5.5). This increased efficacy is attributed to the unionized form of the fatty acid. It is plausible that maintaining the solution in a slightly acidic to neutral pH range could enhance stability by minimizing base-catalyzed hydrolysis.
Q3: How can I prevent the degradation of 10-HDA in my aqueous formulation?
A3: Several strategies can be employed to enhance the stability of 10-HDA:
-
pH control: Use buffers to maintain the pH in a slightly acidic to neutral range.
-
Protection from light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Temperature control: Store solutions at recommended low temperatures, such as refrigeration (2-8 °C) or frozen (-20 °C), to minimize thermal degradation.
-
Use of antioxidants: The addition of antioxidants can mitigate oxidative degradation.[2]
-
Use of cyclodextrins: Encapsulation of 10-HDA in cyclodextrins can form inclusion complexes that protect the molecule from degradation and improve solubility.[3]
Q4: What are the common degradation products of 10-HDA I should look for?
A4: Forced degradation studies indicate that 10-HDA can degrade into several products under stress conditions such as hydrolysis, oxidation, and photolysis.[1] While specific structures are not always detailed, you should look for changes in the chromatographic profile of your sample, such as the appearance of new peaks and a decrease in the main 10-HDA peak. Techniques like HPLC-MS can be used to identify and characterize these degradation products.
Troubleshooting Common Experimental Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variable 10-HDA concentration in replicate samples | Inconsistent sample preparation; Degradation during sample processing; Inaccurate quantification method. | Ensure consistent and rapid sample preparation. Analyze samples immediately after preparation or store them appropriately. Validate your analytical method for accuracy and precision. |
| Appearance of unknown peaks in chromatogram over time | Degradation of 10-HDA. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method. |
| Precipitation of 10-HDA from aqueous solution | Poor solubility of 10-HDA, especially at lower pH. | Use co-solvents (e.g., ethanol, methanol) in your initial stock solution preparation.[4] Consider using cyclodextrins to enhance solubility. |
| Loss of biological activity of 10-HDA formulation | Chemical degradation of 10-HDA. | Re-evaluate the stability of your formulation under your experimental conditions. Implement stabilization strategies as outlined in the FAQs. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 10-HDA in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 10-HDA under various stress conditions.[1][5][6]
1. Materials:
-
10-HDA standard
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade methanol or acetonitrile
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC system with UV or MS detector
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of 10-HDA in 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration with mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of 10-HDA in 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the working concentration.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of 10-HDA in an aqueous solution containing 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a defined period.
-
At each time point, withdraw an aliquot and dilute to the working concentration.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of 10-HDA and a solution of 10-HDA in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
At defined time points, withdraw samples, prepare solutions of the solid sample, and dilute all samples to the working concentration.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of 10-HDA in a transparent container to a light source in a photostability chamber (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
At defined time points, withdraw samples and analyze by HPLC.
-
Protocol 2: HPLC Method for Quantification of 10-HDA
This protocol provides a typical HPLC method for the quantification of 10-HDA, which is essential for stability studies.[4][8][9][10]
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol:Water:Phosphoric Acid (e.g., 55:45:0.2, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm or 215 nm |
| Column Temperature | 25°C - 30°C |
| Injection Volume | 10-20 µL |
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10-HDA in methanol or a methanol:water mixture to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to fall within the concentration range of the calibration curve.
3. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of 10-HDA in the samples by comparing their peak areas to the calibration curve.
Data Presentation
Table 1: Factors Influencing the Stability of 10-HDA in Aqueous Solutions
| Factor | Effect on Stability | Recommendations for Enhancement |
| pH | Degradation is catalyzed by both acidic and basic conditions. | Maintain a slightly acidic to neutral pH using appropriate buffer systems. |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at low temperatures (refrigerated or frozen). |
| Light | Exposure to UV and visible light can cause photodegradation. | Protect solutions from light using amber containers or by wrapping with opaque material. |
| Oxygen | Can lead to oxidative degradation. | Degas solvents and consider using antioxidants. Store under an inert atmosphere (e.g., nitrogen). |
| Metal Ions | Can catalyze oxidative degradation. | Use high-purity water and reagents. Consider the use of chelating agents if metal contamination is suspected. |
Visualizations
Caption: Major degradation pathways for 10-HDA in aqueous solutions.
Caption: Experimental workflow for a 10-HDA forced degradation study.
References
- 1. A Validated Stability-Indicating HPTLC Assay for Determination of 10-Hydroxy-2-Decenoic Acid Content in Royal Jelly Products Using Robust Regression Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apiservices.biz [apiservices.biz]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. ijisrt.com [ijisrt.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of 10-HDA in Royal Jelly and Its Products by RP-HPLC [spkx.net.cn]
"Improving the efficiency of 10-Hydroxydecanoic Acid extraction from natural sources"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 10-Hydroxydecanoic Acid (10-HDA) extraction from natural sources, primarily royal jelly.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of 10-HDA.
Issue 1: Low Yield of 10-HDA in the Crude Extract
| Potential Cause | Recommended Solution |
| Incomplete initial extraction | - Ensure the royal jelly is fresh or has been properly stored at -80°C to prevent degradation of 10-HDA. - Optimize the solvent-to-sample ratio. For instance, a 1:10 (w/v) ratio of royal jelly to chloroform can be a starting point.[1] - Increase the extraction time or employ methods like ultrasonication to enhance solvent penetration. Ultrasound-assisted extraction has been shown to yield comparable results to conventional solvent extraction in a shorter time.[2] - For solvent extraction, ensure thorough mixing by stirring for at least 30 minutes.[1] |
| Degradation of 10-HDA | - Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature. - 10-HDA can degrade, so it's crucial to handle samples quickly and store them at low temperatures (-80°C) when not in use.[1] |
| Suboptimal Solvent Choice | - Ethanol (95%) is a commonly used and effective solvent for initial extraction.[3] - A mixture of chloroform and methanol can also be used to create a two-phase system to separate the lipid fraction containing 10-HDA.[1] |
Issue 2: Formation of a Stable Emulsion During Liquid-Liquid Extraction
| Potential Cause | Recommended Solution |
| High concentration of proteins and other macromolecules in royal jelly | - Centrifuge the mixture at a higher speed or for a longer duration to break the emulsion. - Add a small amount of a saturated salt solution (e.g., NaCl) to increase the polarity of the aqueous phase and help separate the layers. - Allow the mixture to stand for an extended period in a separatory funnel for gravity separation. |
| Vigorous shaking | - Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases. |
Issue 3: Co-elution of Impurities During Chromatographic Purification
| Potential Cause | Recommended Solution |
| Inappropriate stationary phase | - For silica gel column chromatography, ensure the silica gel is properly activated. - Consider using a C18 reversed-phase column for better separation of fatty acids.[1][4] |
| Suboptimal mobile phase composition | - For silica gel chromatography, a stepwise gradient of hexane and ethyl acetate is often effective.[1] - For reversed-phase HPLC, a mobile phase of methanol and water (e.g., 50:50, v/v) is commonly used.[5] Adjusting the ratio or adding a small amount of acid (e.g., phosphoric acid) can improve peak resolution.[5] |
| Overloading the column | - Reduce the amount of crude extract loaded onto the column to avoid band broadening and poor separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for extracting 10-HDA from royal jelly?
A1: The efficiency of extraction can depend on the available equipment and desired purity.
-
Solvent extraction using ethanol or a chloroform/methanol system is a common and effective method for initial extraction.[1][3]
-
Ultrasound-assisted extraction can significantly reduce extraction time while maintaining high yields.[2]
-
Macroporous adsorption resin offers good selectivity and high recovery rates, making it suitable for larger-scale purification.[3]
Q2: Which solvents are best for 10-HDA extraction?
A2: 10-HDA is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[6] For extraction from royal jelly, 95% ethanol is a good choice for dissolving the sample and for subsequent ultrasonic extraction.[3] A combination of chloroform and methanol is also used to partition the lipid fraction.[1]
Q3: How can I improve the purity of my 10-HDA extract?
A3: Purity can be enhanced through various chromatographic techniques:
-
Silica gel column chromatography with a hexane/ethyl acetate gradient is a standard method for initial purification.[1]
-
High-Performance Liquid Chromatography (HPLC) with a C18 column provides high-resolution separation for obtaining highly pure 10-HDA.[1][4]
-
Preparative Liquid Chromatography (LC) can also be employed for isolating 10-HDA.[4]
Q4: At what wavelength should I detect 10-HDA using a UV detector?
A4: The maximum absorbance of 10-HDA is typically observed around 210 nm to 225 nm.[5][7][8] A wavelength of 215 nm is commonly used for HPLC detection.[5]
Q5: How should I store purified 10-HDA?
A5: Purified 10-HDA should be stored as a crystalline solid at -20°C or, after lyophilization, at -80°C to ensure its stability.[1][6]
Data Presentation
Table 1: Comparison of 10-HDA Extraction and Analysis Methods
| Method | Source Material | Key Solvents/Reagents | Reported Yield/Purity | Reference |
| Solvent Extraction & HPLC | Royal Jelly | Chloroform, Methanol, Hexane, Ethyl Acetate | Not specified, focuses on isolation | [1] |
| Ultrasound-Assisted Extraction | Lyophilized Royal Jelly | Ethanol | 16.89% (±0.10) 10-HDA | [2] |
| Macroporous Adsorption Resin | Royal Jelly | 95% Ethanol, Deionized Water | Purity ≥ 92.5% | [3] |
| HPLC Analysis | Royal Jelly Products | Methanol, Water, Phosphoric Acid | 1.85% - 2.18% in pure creams, 0.43% - 6.28% in supplements | [5] |
| HPLC Analysis | Royal Jelly Cream & Lyophilized Powder | Absolute Ethanol | 1.26% - 2.21% in cream, 3.01% - 6.19% in powder | [9] |
Experimental Protocols
Protocol 1: Solvent Extraction and Initial Purification of 10-HDA from Royal Jelly
This protocol is based on a method involving solvent extraction followed by silica gel chromatography.[1]
-
Sample Preparation: Thaw fresh royal jelly at room temperature.
-
Lipid Extraction:
-
Add chloroform to the royal jelly at a 1:10 (w/v) ratio.
-
Stir the mixture for 30 minutes.
-
Filter the mixture and collect the filtrate.
-
Add methanol to the filtrate at a 1:5 (v/v) ratio and stir for 30 minutes to create a two-phase system.
-
Separate and collect the upper phase containing the lipid fraction.
-
-
Fatty Acid Isolation:
-
Add hexane to the upper phase at a 1:5 (v/v) ratio and stir for 30 minutes.
-
Collect the upper phase which contains the free fatty acids, including 10-HDA.
-
-
Purification:
-
Neutralize the upper phase with 0.1 M sodium hydroxide.
-
Acidify the solution to pH 3-4 with 1 M hydrochloric acid.
-
Extract with chloroform to remove impurities.
-
Dry the chloroform layer with anhydrous sodium sulfate and evaporate the solvent.
-
-
Silica Gel Chromatography:
-
Dissolve the residue in a minimal amount of chloroform and apply it to a silica gel column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100% hexane, 95:5, 90:10).
-
Collect fractions and analyze them by Thin-Layer Chromatography (TLC).
-
Combine the fractions containing 10-HDA and concentrate using a rotary evaporator.
-
-
Final Purification (Optional):
-
For higher purity, subject the concentrated sample to HPLC with a C18 column.
-
Protocol 2: Ultrasound-Assisted Extraction and Analysis by HPLC
This protocol is a more rapid method for extracting and quantifying 10-HDA.[2][5]
-
Sample Preparation: Accurately weigh about 50 mg of lyophilized royal jelly.
-
Extraction:
-
Dissolve the sample in 25 mL of a methanol and water solution (50:50, v/v).
-
Sonicate the mixture for at least 30 minutes.
-
-
Sample Cleanup:
-
Filter the sonicated solution through a 0.45 µm and then a 0.2 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 column (e.g., 150 x 4.6 mm).
-
Mobile Phase: A mixture of methanol, water, and phosphoric acid (e.g., 55:45:2.7, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 3 µL.
-
Quantify 10-HDA by comparing the peak area to a standard curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CN103044240A - Process for extracting 10-oxhydryl-2-caproleic acid from royal jelly - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. apiservices.biz [apiservices.biz]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Protocols for High-Purity 10-Hydroxydecanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for 10-Hydroxydecanoic Acid (10-HDA). It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate the production of high-purity 10-HDA.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 10-HDA?
A1: Common impurities depend on the source of the 10-HDA. If extracted from natural sources like royal jelly, other fatty acids, lipids, and pigments are the primary impurities.[1][2] For synthetic 10-HDA, unreacted starting materials, by-products of side reactions, and solvents are common contaminants. A notable impurity in technical grade 10-HDA can be the intermolecular dilactone.
Q2: What is a general strategy for purifying 10-HDA?
A2: A multi-step approach is generally recommended for achieving high-purity 10-HDA. This typically involves an initial extraction (e.g., liquid-liquid extraction to remove major impurities), followed by a primary purification step like crystallization. For achieving very high purity, a secondary purification step such as column chromatography or a second recrystallization is often necessary. The final product's purity should be verified using an analytical technique like HPLC.
Q3: Which analytical method is best for determining the purity of 10-HDA?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying 10-HDA and assessing its purity.[3][4] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol, water, and an acid like phosphoric acid to ensure good peak shape.[5][6] Detection is usually performed using a UV detector at around 215-225 nm.[3][6]
Troubleshooting Guides
Crystallization Issues
Q4: My 10-HDA is "oiling out" during crystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the melting point of the impure compound is lower than the temperature of the solution during precipitation. Here are some solutions:
-
Increase the Solvent Volume: Add more of the hot solvent to ensure the 10-HDA remains dissolved at a slightly lower temperature.
-
Slow Down the Cooling Process: Rapid cooling can lead to supersaturation at a temperature above the melting point of your impure 10-HDA. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help.
-
Use a Different Solvent System: The solubility properties of your current solvent may not be ideal. Experiment with different solvents or solvent mixtures.
-
Pre-purify the Crude Material: If your 10-HDA is highly impure, the impurities can significantly depress the melting point. Consider a preliminary purification step like a solvent wash or basic column chromatography to remove some of the impurities before crystallization.
Q5: The yield of my recrystallized 10-HDA is very low. How can I improve it?
A5: Low yield during recrystallization can be due to several factors:
-
Using Too Much Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude 10-HDA. Excess solvent will keep more of your product dissolved at lower temperatures. If you've added too much, you can carefully evaporate some of the solvent to re-saturate the solution.
-
Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), you will lose product. Ensure all your glassware is pre-heated and that the solution stays hot during any transfer steps.
-
Incomplete Precipitation: Make sure you are allowing sufficient time for crystallization to complete at a low temperature. After cooling to room temperature, placing the solution in an ice bath for an extended period can help maximize crystal formation.
-
Solubility in the Wash Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve some of your product. Use a cold, minimal amount of the recrystallization solvent or a solvent in which 10-HDA is poorly soluble for washing.
Liquid-Liquid Extraction Issues
Q6: I am getting a stable emulsion during the liquid-liquid extraction of 10-HDA. How can I break it?
A6: Emulsions are common when dealing with fatty acids due to their surfactant-like properties. Here are several techniques to break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This can be sufficient for extraction without forming a stable emulsion.
-
Addition of Brine: Adding a saturated sodium chloride (NaCl) solution can help break the emulsion by increasing the ionic strength of the aqueous phase, which reduces the solubility of organic molecules in it.
-
Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed is a very effective way to separate the layers.
-
Change the pH: Adjusting the pH of the aqueous layer can sometimes help to break an emulsion. For a carboxylic acid like 10-HDA, ensuring the pH is well below its pKa (around 4.8) will keep it in its neutral, more organic-soluble form and can help destabilize the emulsion.
Chromatography Issues
Q7: My 10-HDA peak is tailing in my HPLC chromatogram. What could be the cause and how do I fix it?
A7: Peak tailing can be caused by several factors. Here are some common causes and solutions:
-
Secondary Interactions with Silica: Residual silanol groups on the silica-based column can interact with the hydroxyl and carboxyl groups of 10-HDA. Ensure your mobile phase is sufficiently acidic (e.g., by adding 0.1% phosphoric or formic acid) to suppress the ionization of the silanol groups.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.
-
Mismatch between Sample Solvent and Mobile Phase: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the mobile phase.
-
Column Contamination or Degradation: If the problem persists, your column might be contaminated or have reached the end of its lifespan. Try flushing the column with a strong solvent or replace it if necessary.
Data Presentation
Table 1: HPLC Conditions for Purity Analysis of 10-HDA
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 5 µm, 4.6 x 150 mm | C18-H, 5 µm, 4.0 x 150 mm |
| Mobile Phase | Methanol:Water:Phosphoric Acid (55:45:0.2, v/v/v) | Methanol:Water (45:55, v/v), pH adjusted to 2.5 with Phosphoric Acid |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 210 nm | UV at 225 nm |
| Column Temp. | 30 °C | Not specified |
| Internal Standard | Ethyl-p-hydroxybenzoate | α-naphthol |
| Reference | [7] | [6] |
Table 2: Example of Purity Enhancement of Palmitic Acid (a Saturated Fatty Acid) via Multi-Step Methanol Crystallization
This table illustrates the potential for purity improvement of a saturated fatty acid using fractional crystallization, which can be adapted for 10-HDA.
| Fatty Acid | Initial Composition (%) | Composition after 1st Crystallization (%) | Composition after 2nd Crystallization (%) |
| Palmitic Acid (C16:0) | 44.5 | 80.2 | 90.0 |
| Stearic Acid (C18:0) | 4.3 | 5.5 | 5.8 |
| Oleic Acid (C18:1) | 42.1 | 14.3 | 4.2 |
| Total Saturated | 53.1 | 85.7 | 95.8 |
| Reference | [8] | [8] | [8] |
Experimental Protocols
Protocol 1: High-Purity 10-HDA via Multi-Step Recrystallization
This protocol describes a method to achieve high-purity 10-HDA from a crude synthetic or extracted product.
1. Initial Dissolution:
-
Place the crude 10-HDA in an Erlenmeyer flask.
-
Select an appropriate solvent (e.g., a mixture of hexane and ethyl acetate, or aqueous ethanol).
-
Heat the solvent and add it portion-wise to the crude 10-HDA with stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
2. First Crystallization (Bulk Impurity Removal):
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
3. Second Crystallization (Fine-Tuning Purity):
-
Repeat the recrystallization process (steps 1-2) with the crystals obtained from the first crystallization. A different solvent system may be chosen for the second crystallization to target different types of impurities.
-
Collect and dry the high-purity crystals.
4. Purity Assessment:
-
Dissolve a small amount of the final product in a suitable solvent (e.g., methanol).
-
Analyze the sample by HPLC using the conditions outlined in Table 1 to confirm purity.
Protocol 2: Purification of 10-HDA via Liquid-Liquid Extraction
This protocol is suitable for the initial purification of 10-HDA from a complex mixture, such as a natural product extract.
1. Sample Preparation:
-
Dissolve the crude extract containing 10-HDA in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
2. Acid-Base Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a basic aqueous solution (e.g., 5% sodium bicarbonate).
-
Mix gently by inverting the funnel several times, releasing pressure frequently. The 10-HDA will be deprotonated and move into the aqueous layer.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh basic solution to ensure complete transfer of the 10-HDA.
3. Recovery of 10-HDA:
-
Combine the aqueous extracts in a clean beaker and cool in an ice bath.
-
Slowly add a strong acid (e.g., 1M HCl) with stirring until the pH of the solution is approximately 2-3. The 10-HDA will precipitate out as a solid.
-
Collect the precipitated 10-HDA by vacuum filtration, washing with cold deionized water.
-
Dry the purified 10-HDA under vacuum. This product can then be further purified by recrystallization (Protocol 1).
Visualizations
Caption: General purification workflow for high-purity this compound.
Caption: Troubleshooting decision tree for common crystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apiservices.biz [apiservices.biz]
- 4. researchgate.net [researchgate.net]
- 5. "Quantification of trans-10-Hydroxy-2-Decenoic Acid and Adenosine in Ro" by Sheila A. Hagerty [digitalcommons.buffalostate.edu]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. A highly efficient separation and physicochemical characteristics of saturated fatty acids from crude palm oil fatty acids mixture using methanol crystallisation method | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
Validation & Comparative
A Comparative Analysis of 10-Hydroxydecanoic Acid and trans-10-Hydroxy-2-decenoic Acid Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Royal jelly, a secretion from honeybees, has long been recognized for its diverse health benefits. Central to its therapeutic properties are two unique fatty acids: 10-Hydroxydecanoic acid (10-HDAA) and its more unsaturated counterpart, trans-10-Hydroxy-2-decenoic acid (10-HDA). While structurally similar, emerging research indicates distinct and overlapping bioactivities, particularly in anti-inflammatory, anticancer, and antimicrobial applications. This guide provides a comparative analysis of their biological effects, supported by experimental data and detailed methodologies, to aid researchers in understanding their therapeutic potential.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the bioactivity of 10-HDAA and 10-HDA. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented is compiled from various independent research efforts.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | Concentration/IC₅₀ | Effect | Reference |
| 10-HDAA | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Dose-dependent inhibition | Inhibited LPS-induced NO production | [1] |
| 10-HDAA | Interleukin-10 (IL-10) Release | RAW 264.7 Macrophages | Dose-dependent inhibition | Inhibited LPS-induced IL-10 release | [1] |
| 10-HDA (as 10-H2DA) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Dose-dependent inhibition | Inhibited LPS-induced NO production | [1] |
| 10-HDA (as 10-H2DA) | Interleukin-10 (IL-10) Release | RAW 264.7 Macrophages | Dose-dependent inhibition | Inhibited LPS-induced IL-10 release | [1] |
| Sebacic Acid | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Dose-dependent inhibition | Inhibited LPS-induced NO production | [1] |
| Sebacic Acid | Interleukin-10 (IL-10) Release | RAW 264.7 Macrophages | Dose-dependent inhibition | Inhibited LPS-induced IL-10 release | [1] |
Table 2: Anticancer Activity of 10-HDA
| Cell Line | Cancer Type | Assay | CC₅₀/IC₅₀ | Reference |
| HepG2 | Human Hepatoma | MTT | 59.6 µg/mL (CC₅₀) | [2] |
| THLE-3 (Normal) | Human Liver | MTT | 106.4 µg/mL (CC₅₀) | [2] |
| A549 | Human Lung Cancer | MTT | 22.68 µM (IC₅₀) | [3] |
| NCI-H460 | Human Lung Cancer | MTT | 44.03 µM (IC₅₀) | [3] |
| NCI-H23 | Human Lung Cancer | MTT | 44.79 µM (IC₅₀) | [3] |
| SU-DHL-2 | Human Lymphoma | Cell Viability | 496.8 µg/mL (IC₅₀) | [4] |
| LO2 (Normal) | Human Liver | Cell Viability | ~1000 µg/mL (IC₅₀) | [4] |
| HSF (Normal) | Human Fibroblast | Cell Viability | >1000 µg/mL (IC₅₀) | [4] |
| WiDr | Human Colon Adenocarcinoma | Cell Proliferation | 3 mM (82.82% inhibition) | [5] |
Note: CC₅₀ (Half-maximal cytotoxic concentration) and IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of a substance needed to cause 50% of its maximal effect.
Table 3: Antimicrobial Activity of 10-HDA
| Bacterial Strain | Gram Stain | MIC (µM) | MBC (µM) | Reference |
| Staphylococcus aureus | Positive | 23-44 | 33-66 | [5] |
| Streptococcus alactolyticus | Positive | 23-44 | 33-66 | [5] |
| Staphylococcus intermedius B | Positive | 23-44 | 33-66 | [5] |
| Staphylococcus xylosus | Positive | 23-44 | 33-66 | [5] |
| Salmonella choleraesuis | Negative | 40-43 | 74-78 | [5] |
| Vibrio parahaemolyticus | Negative | 40-43 | 74-78 | [5] |
| Escherichia coli (hemolytic) | Negative | 40-43 | 74-78 | [5] |
| Bacillus subtilis | Positive | 0.62 mg/mL | - | [6] |
| Staphylococcus aureus ATCC25923 | Positive | 2.25 mg/mL | - | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial that will prevent the growth of an organism after subculture on to antibiotic-free media.
Table 4: Anti-infective Activity of 10-HDAA
| Organism | Disease | Assay | IC₅₀ | Comparative Efficacy | Reference |
| Plasmodium falciparum (K1 strain) | Malaria | In vitro | Not specified in abstract | Better efficacy than Royal Jelly, 10-HDA, and sebacic acid | [8] |
| Leishmania major (amastigotes) | Leishmaniasis | In vitro | Not specified in abstract | Better efficacy than Royal Jelly, 10-HDA, and sebacic acid | [8] |
Signaling Pathways and Mechanisms of Action
The bioactivity of 10-HDAA and 10-HDA is underpinned by their interaction with distinct cellular signaling pathways.
This compound (10-HDAA)
The primary anti-inflammatory mechanism of 10-HDAA identified to date involves the tumor suppressor protein p53.[9] 10-HDAA has been shown to target p53, which in turn can deactivate the NLRP3 inflammasome pathway and promote autophagy, leading to a reduction in inflammation.[9]
References
- 1. cyrusbio.com.tw [cyrusbio.com.tw]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Biofilm and Anti-Hemolysis Activities of 10-Hydroxy-2-decenoic Acid against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. This compound inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of 10-Hydroxydecanoic Acid and Sebacic Acid
In the landscape of anti-inflammatory research, fatty acids are emerging as significant modulators of immune responses. Among these, 10-Hydroxydecanoic acid (10-HDA) and sebacic acid, both prominent components of royal jelly, have garnered attention for their potential therapeutic applications.[1][2] This guide provides a comprehensive comparison of their anti-inflammatory effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Molecular Mechanisms of Anti-inflammatory Action
Both 10-HDA and sebacic acid exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. However, their specific targets and mechanisms of action show notable differences.
This compound (10-HDA):
10-HDA has been shown to inhibit the production of pro-inflammatory cytokines and mediators through multiple pathways. In human colon cancer cells (WiDr), 10-HDA significantly decreased the production of Interleukin-8 (IL-8), IL-1β, and Tumor Necrosis Factor-alpha (TNF-α).[3][4] This effect is partly attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[3][4]
Furthermore, in rheumatoid arthritis synovial fibroblasts, 10-HDA was found to suppress the gene expression of matrix metalloproteinases MMP-1 and MMP-3, which are crucial in the joint destruction seen in rheumatoid arthritis.[5] This suppression is mediated through the inhibition of the p38 and JNK/AP-1 signaling pathways, while it does not affect the ERK cascade or NF-κB activity in this cell type.[5] In microglial cells, 10-HDA has been shown to suppress lipopolysaccharide (LPS)-induced inflammation by targeting the p53 pathway, leading to the inhibition of pro-inflammatory mediators like IL-6 and TNF-α and enhancing autophagy.[6][7]
Sebacic Acid:
Sebacic acid also demonstrates significant anti-inflammatory properties, with a distinct mechanism of action. In differentiated human THP-1 macrophage-like cells, sebacic acid dose-dependently decreased the LPS-induced mRNA expression of IL-6.[8][[“]] Its primary mechanism involves the inhibition of the IRF3/IFN-β/STAT axis.[8][10] Specifically, sebacic acid suppresses the nuclear translocation of interferon regulatory factor 3 (IRF3), which in turn reduces the expression of interferon-β (IFN-β).[8] This leads to decreased phosphorylation of STAT1 and STAT3, ultimately inhibiting IL-6 expression.[8] Unlike 10-HDA in some contexts, sebacic acid was found to have minimal effect on the activation of JNK, p38, or NF-κB in these cells.[1][8] Some studies also suggest that sebacic acid's anti-inflammatory effects may be partially due to histone deacetylase (HDAC) inhibition.[1]
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the anti-inflammatory efficacy of 10-HDA and sebacic acid.
Table 1: Inhibition of Pro-inflammatory Cytokines
| Compound | Cell Line | Stimulant | Cytokine | Concentration | Inhibition (%) / Effect | Reference |
| 10-HDA | WiDr (human colon cancer) | Endogenous | IL-8 | 3 mM | Significant decrease | [3][4] |
| WiDr (human colon cancer) | Endogenous | IL-1β | 3 mM | Significant decrease | [3][4] | |
| WiDr (human colon cancer) | Endogenous | TNF-α | 3 mM | Significant decrease | [3][4] | |
| RAW 264.7 (murine macrophage) | LPS | IL-6 | Dose-dependent | Inhibition | [5] | |
| Sebacic Acid | dTHP-1 (human macrophage-like) | LPS (100 ng/ml) | IL-6 mRNA | 0.5, 1, 1.5 mM | Dose-dependent decrease | [1][8] |
| dTHP-1 (human macrophage-like) | LPS (100 ng/ml) | TNF-α mRNA | 0.5, 1, 1.5 mM | No significant effect | [1][8] | |
| dTHP-1 (human macrophage-like) | LPS (100 ng/ml) | IL-1β mRNA | 0.5, 1, 1.5 mM | No significant effect | [1][8] | |
| RAW 264.7 (murine macrophage) | LPS | TNF-α | Dose-dependent | Decrease | [2] |
Table 2: Effects on Other Inflammatory Mediators and Pathways
| Compound | Cell Line | Target | Concentration | Effect | Reference |
| 10-HDA | Rheumatoid Arthritis Synovial Fibroblasts | MMP-1, MMP-3 mRNA | 0.5, 1, 2 mM | Dose-dependent suppression | [5] |
| WiDr (human colon cancer) | NF-κB | Not specified | Reduction | [3][4] | |
| Microglial BV-2 and N9 cells | iNOS, NO | Not specified | Decreased levels | [7] | |
| Sebacic Acid | dTHP-1 (human macrophage-like) | p-STAT1, p-STAT3 | Not specified | Suppression | [8] |
| dTHP-1 (human macrophage-like) | IRF3 nuclear translocation | Not specified | Suppression | [8] | |
| RAW 264.7 (murine macrophage) | Nitric Oxide (NO) | Dose-dependent | Inhibition | [2] |
Signaling Pathways and Experimental Visualizations
To further elucidate the mechanisms discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells [jstage.jst.go.jp]
A Comparative Guide to Validated HPLC Methods for 10-Hydroxydecanoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 10-Hydroxydecanoic Acid (10-HDA), the primary active component in royal jelly, is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this analysis. This guide provides an objective comparison of two distinct, validated reversed-phase HPLC (RP-HPLC) methods, offering insights into their performance based on published experimental data.
Comparison of Experimental Protocols
The successful quantification of 10-HDA is highly dependent on the chromatographic conditions. Below is a summary of the experimental protocols for two validated HPLC methods. Both methods utilize a C18 stationary phase but differ in mobile phase composition, column specifications, and detection wavelengths, which can influence sensitivity, selectivity, and run time.
| Parameter | Method 1 | Method 2 |
| HPLC System | Hewlett-Packard (HP) 1050 Series | Not Specified |
| Column | Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm) | Nova-pak® C18 (150 x 3.9 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Phosphoric Acid (55:45:2.7, v/v/v) | Methanol:Water:Phosphoric Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection (UV) | 215 nm | Not specified |
| Injection Volume | Not Specified | 5 µL |
| Column Temp. | 25°C | 30°C |
| Internal Standard | Methyl 4-hydroxybenzoate (MHB) | Methyl 4-hydroxybenzoate (MHB) |
| Reference | Kim & Lee, 2010[1] | Zhou et al., 2007[2] |
Detailed Experimental Methodologies
Method 1: Protocol by Kim & Lee (2010)
This method was developed for the quantitative analysis of 10-HDA in pure royal jelly creams and dietary supplements.
Sample Preparation: Approximately 50 mg of the royal jelly sample was accurately weighed and dissolved in 25 mL of a methanol and water solution (50:50, v/v). The mixture was then sonicated for at least 30 minutes to ensure complete dissolution. Following sonication, the sample solution was filtered twice, first through a 0.45 µm nylon membrane filter and then through a 0.2 µm nylon membrane filter. The final solution for HPLC injection was prepared by mixing an equal volume of the filtered sample solution with a 100 µg/mL solution of the internal standard, methyl 4-hydroxybenzoate (MHB).
Chromatographic Conditions: The analysis was performed on a Hewlett-Packard (HP) 1050 Series HPLC system equipped with a variable wavelength UV absorbance detector. An Agilent Zorbax Eclipse XDB-C18 column (150 x 4.6 mm) was used for separation, maintained at a temperature of 25°C.[1] The mobile phase consisted of a mixture of methanol, water, and phosphoric acid in a ratio of 55:45:2.7 (v/v/v).[1] The flow rate was set to 1.0 mL/min, and UV detection was carried out at a wavelength of 215 nm.[1]
Method 2: Protocol by Zhou et al. (2007)
This optimized RP-HPLC method was developed to detect 10-HDA content in royal jelly cream and lyophilized powder.
Sample Preparation: The sample was extracted using absolute ethanol.[2]
Chromatographic Conditions: Chromatographic separation of 10-HDA and the internal standard, methyl 4-hydroxybenzoate, was performed on a Nova-pak® C18 column (150 x 3.9 mm, 5 µm particle size).[2][3] The column temperature was maintained at 30°C.[2] The mobile phase consisted of methanol, water, and phosphoric acid.[3] The system was run at a flow rate of 0.8 mL/min, and the injection volume was 5 µL.[2][3]
Comparison of Method Validation Parameters
The performance of an analytical method is defined by its validation parameters. The following table summarizes the key validation data for the two HPLC methods, providing a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Validation Parameter | Method 1 | Method 2 |
| Linearity Range | 0.05 - 80 µg/mL | Not Specified |
| Correlation Coefficient (r²) | 0.9999 | Not Specified |
| Accuracy (Recovery) | 97.4 - 100.4% | 95.0 - 99.2% (cream) 98.0 - 100.0% (powder) |
| Precision (RSD) | 2.4 - 3.4% | 1.3 - 2.1% (cream) 1.6 - 3.0% (powder) |
| Limit of Detection (LOD) | ~0.05 µg/mL | 0.5 mg/kg (~0.5 µg/g) |
| Limit of Quantification (LOQ) | ~0.25 µg/mL | 1.5 mg/kg (~1.5 µg/g) |
| Reference | Kim & Lee, 2010[1] | Zhou et al., 2007[2][3] |
HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method, a critical process to ensure the reliability and accuracy of analytical data.
Caption: Workflow for HPLC Method Validation.
References
A Comparative Guide to Analytical Methods for 10-Hydroxydecanoic Acid (10-HDA) Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of 10-Hydroxydecanoic Acid (10-HDA), the primary active component in royal jelly, is crucial for quality control and research purposes. This guide provides an objective comparison of various analytical methods for 10-HDA determination, supported by experimental data to aid in method selection and validation. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method for 10-HDA quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of the most common methods.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | HPTLC |
| Linearity Range | 0.1 - 160 µg/mL[1] | 50 ng - 500 µg[2] | 0.010 - 0.500 µg/mL[3] | Not explicitly stated |
| Limit of Detection (LOD) | ~0.05 µg/mL[1] | 50 ng[2] | 0.1 µg/mL[3] | 0.039 mg/g[4] |
| Limit of Quantification (LOQ) | ~0.25 µg/mL[1] | Not explicitly stated | 0.5 µg/mL[3] | Not explicitly stated |
| Accuracy (Recovery) | 97.4 - 100.4%[1] | 99.5%[2] | 50%, 100%, and 150% levels tested[3] | 96.6% - 104.0% (for various fatty acids) |
| Precision (RSD) | 2.4 - 3.4%[1] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Sample Preparation | Simple extraction and filtration[1][5] | Derivatization required[2][6] | Simple extraction and filtration[3] | Simple extraction[3] |
| Analysis Time | ~10-30 minutes per sample[1][5] | Varies, requires derivatization | Short run times possible | More time-saving than HPLC for multiple samples[6][7] |
| Selectivity | Good, but potential for interference | High, mass analyzer provides specificity | Very high, precursor-product ion monitoring | Moderate, potential for co-eluting compounds |
| Instrumentation Cost | Moderate | High | High | Low to moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This is the most widely used technique for 10-HDA quantification due to its robustness and cost-effectiveness.[1][4][5]
-
Sample Preparation:
-
Accurately weigh about 50 mg of the royal jelly sample.
-
Dissolve the sample in 25 mL of a methanol and water mixture (50:50, v/v).
-
Sonicate the solution for at least 30 minutes to ensure complete dissolution.[1]
-
Filter the solution through a 0.45 µm and subsequently a 0.2 µm nylon membrane syringe filter.[1]
-
For analysis, mix an equal volume of the filtered sample solution with an internal standard solution (e.g., 100 µg/mL of methyl 4-hydroxybenzoate).[1]
-
-
Chromatographic Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, but requires derivatization of the non-volatile 10-HDA.[2][6]
-
Sample Preparation and Derivatization:
-
Extract 10-HDA from the sample with dichloromethane at pH 2.5.
-
Evaporate the solvent and react the residue with N,O-bis(trimethylsilyl)acetamide (BSTFA) at room temperature for 15 minutes to form the trimethylsilyl (TMS) derivative.[2]
-
Reconstitute the derivatized sample in a suitable solvent for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-1 capillary column[2]
-
Injector Temperature: 250°C
-
Detector: Flame Ionization Detector (FID) for quantification and a mass spectrometer for confirmation.[2]
-
Ionization Mode (MS): Chemical Ionization (CI) with isobutane can be used.[2]
-
Diagnostic Ions (TMS-HDA): m/z 331 (M+1), 315 (M-Me), and 241 (M-OTMS).[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for analyzing low concentrations of 10-HDA in complex matrices.[3][8]
-
Sample Preparation:
-
Accurately weigh the royal jelly sample and transfer it to a volumetric flask.
-
Add methanol, sonicate with occasional shaking, and make up the volume with methanol.[3]
-
Filter the sample through a 0.45 µm nylon membrane filter.[3]
-
Dilute the filtered solution with methanol to the desired concentration.[3]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Thermo C-18 column (100 mm × 4.6 mm; 5µm)[8]
-
Mobile Phase: A gradient system of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[8]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]
-
MS/MS Settings: Use Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of 10-HDA for quantification.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the analysis of 10-HDA and a logical diagram for method selection.
Caption: General workflow for the analysis of 10-HDA.
Caption: Decision tree for selecting an analytical method for 10-HDA.
References
- 1. apiservices.biz [apiservices.biz]
- 2. Determination of trans-10-Hydroxydecenoic Acid in Royal Jelly by Capillary Gas Chromatography [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering e ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00580D [pubs.rsc.org]
- 7. Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering efficient biomarkers against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"Efficacy of 10-Hydroxydecanoic Acid compared to other royal jelly fatty acids"
A comparative analysis of the efficacy of 10-Hydroxydecanoic Acid (10-HDA) and other prominent fatty acids found in royal jelly reveals distinct and overlapping biological activities. Scientific evidence underscores the therapeutic potential of these compounds, particularly in modulating inflammatory responses, immune function, and cellular signaling pathways. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Efficacy of Royal Jelly Fatty Acids
The primary fatty acids in royal jelly, beyond 10-HDA, that have been extensively studied are 10-hydroxy-2-decenoic acid (10-H2DA), this compound (10-HDAA), and sebacic acid (SEA). Their efficacy across various biological activities is summarized below.
Anti-Inflammatory Activity
A key area of investigation for these fatty acids is their ability to mitigate inflammation. A comparative study on their effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provides significant insights.[1]
Table 1: Comparison of Anti-Inflammatory Effects of Royal Jelly Fatty Acids in LPS-Stimulated RAW 264.7 Macrophages [1]
| Fatty Acid | Effect on Nitric Oxide (NO) Production | Effect on IL-10 Release | Effect on TNF-α Production |
| 10-HDA | Dose-dependent inhibition | Dose-dependent inhibition | No significant effect |
| 10-H2DA | Potent, dose-dependent inhibition | Potent, dose-dependent inhibition | No significant effect |
| 10-HDAA | Potent, dose-dependent inhibition | Potent, dose-dependent inhibition | No significant effect |
| Sebacic Acid (SEA) | Potent, dose-dependent inhibition | Potent, dose-dependent inhibition | Dose-dependent decrease |
Note: IL-10 is often considered an anti-inflammatory cytokine, but in some contexts, its release is associated with the overall inflammatory response. The study highlights the inhibitory effect on its release as part of the broader anti-inflammatory action.
Anti-Infective Activity
The anti-parasitic properties of these fatty acids have also been evaluated, demonstrating their potential in combating infectious diseases.
Table 2: Comparative Antimalarial and Antileishmanial Activities of Royal Jelly Fatty Acids [2]
| Compound | Antimalarial IC₅₀ (µg/mL) vs. P. falciparum K1 | Antileishmanial IC₅₀ (µg/mL) vs. L. major amastigotes |
| 10-HDAA | > 100 | 3.77 |
| 10-HDA | 10.3 | 3.8 |
| Sebacic Acid | 12.7 | 4.13 |
| Royal Jelly | 16.2 | 8.14 |
These results indicate that 10-HDAA is particularly effective against Leishmania major, while 10-HDA shows notable activity against the chloroquine-resistant strain of Plasmodium falciparum.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of these fatty acids.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the methodology used to assess the anti-inflammatory effects of royal jelly fatty acids on RAW 264.7 macrophage cells.[1][3][4]
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cells are seeded in 96-well plates at a density of 2.0 × 10⁴ cells/well and allowed to adhere for 18 hours.[3]
-
The culture medium is then replaced with fresh medium containing various concentrations of the test fatty acids (10-HDA, 10-H2DA, 10-HDAA, or SEA) and incubated for 1 hour.
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.
2. Nitric Oxide (NO) Production Assay (Griess Test): [3]
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess Reagent System according to the manufacturer's instructions.
-
The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.
3. Cytokine Analysis (ELISA):
-
The levels of pro-inflammatory cytokines (e.g., TNF-α) and other signaling molecules (e.g., IL-10) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.
4. Western Blot Analysis for Signaling Proteins:
-
To investigate the underlying molecular mechanisms, the expression levels of proteins involved in inflammatory signaling pathways (e.g., MAPK, NF-κB) are analyzed by Western blotting.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against specific proteins (e.g., phosphorylated JNK, p38, ERK, and IκBα), followed by incubation with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence detection system.
Signaling Pathways
The biological effects of 10-HDA and other royal jelly fatty acids are mediated through the modulation of complex intracellular signaling pathways.
MAPK and NF-κB Signaling Pathways
These fatty acids have been shown to regulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory process.[1]
Caption: MAPK and NF-κB signaling pathways and points of inhibition by royal jelly fatty acids.
PI3K/AKT Signaling Pathway
10-HDA has also been shown to modulate the PI3K/AKT pathway, which is crucial for cell growth, proliferation, and survival.
Caption: PI3K/AKT signaling pathway and its activation by 10-HDA.
Conclusion
The fatty acids present in royal jelly, particularly 10-HDA, 10-H2DA, 10-HDAA, and sebacic acid, exhibit a range of potent biological activities. While they often show synergistic or overlapping effects, especially in their anti-inflammatory properties, there are notable differences in their efficacy against specific targets, such as different pathogens. 10-HDA stands out for its well-documented role in modulating key cellular signaling pathways like MAPK, NF-κB, and PI3K/AKT, which underpin many of its therapeutic effects. Further research into the specific mechanisms and comparative potency of these fatty acids will continue to unveil their full potential for therapeutic applications.
References
A Comparative Guide to the Biological Potency of Synthetic vs. Natural 10-Hydroxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydecanoic Acid (10-HDA), a saturated fatty acid, is a significant bioactive component of royal jelly, the exclusive nourishment of queen honeybees.[1] Its diverse pharmacological activities, including anti-inflammatory, antimicrobial, immunomodulatory, and anti-tumor effects, have garnered considerable interest within the scientific community.[2][3][4] While traditionally sourced from natural royal jelly, advancements in chemical synthesis now offer an alternative route to obtaining 10-HDA.[5] This guide provides a comparative overview of the biological potency of synthetic versus natural 10-HDA, summarizing key experimental data and outlining the methodologies used to assess its efficacy. It is important to note that while extensive research exists on the biological activities of natural 10-HDA, direct comparative studies with its synthetic counterpart are limited. Therefore, this guide presents the established potency of natural 10-HDA as a benchmark, alongside a discussion of the potential attributes of synthetic 10-HDA.
Comparative Analysis of Biological Potency
The following table summarizes the reported biological activities and quantitative data for natural 10-HDA, which can be used as a reference for evaluating synthetic 10-HDA.
| Biological Activity | Assay Type | Cell Line/Organism | Concentration/Dose | Observed Effect | Reference |
| Anti-inflammatory | ELISA | WiDr human colon cancer cells | 3 mM | Inhibition of TNF-α, IL-1β, and IL-8 production.[3] | [3] |
| ELISA | WiDr human colon cancer cells | 1-3 mM | Stimulation of IL-1ra secretion.[3] | [3] | |
| Western Blot | WiDr human colon cancer cells | 0.1-3 mM | Inhibition of NF-κB expression.[2] | [2] | |
| Antimicrobial | MIC/MBC | Staphylococcus aureus | MIC: 23-44 µM; MBC: 33-66 µM | Bactericidal and bacteriostatic activity.[3] | [3] |
| MIC/MBC | Escherichia coli (hemolytic) | MIC: 40-43 µM; MBC: 74-78 µM | Bactericidal and bacteriostatic activity.[3] | [3] | |
| Anti-proliferative | MTT Assay | WiDr human colon cancer cells | 3 mM | ~82.82% inhibition of cell proliferation.[3] | [3] |
| MTT Assay | HepG2 human hepatoma cells | 59.6 µg/mL (CC50) | Reduced cell viability.[7] | [7] | |
| Immunomodulatory | T-cell proliferation assay | Human T-cells | 200 µg/mL | Non-cytotoxic, suggesting potential for immunomodulation without direct toxicity.[8] | [8] |
Experimental Protocols
The assessment of 10-HDA's biological potency relies on a variety of established in vitro assays. The following are detailed methodologies for key experiments cited in the literature for natural 10-HDA, which are directly applicable for the evaluation of synthetic 10-HDA.
Anti-inflammatory Activity Assessment
a. Cell Culture and Treatment: Human colon cancer cells (WiDr) are cultured in appropriate media and seeded in multi-well plates. After reaching a suitable confluence, the cells are treated with varying concentrations of 10-HDA (typically 0.1 to 5 mM) for a specified period (e.g., 24 hours).[3]
b. Cytokine Production Analysis (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-8) and anti-inflammatory cytokines (IL-1ra) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[3]
c. NF-κB Expression Analysis (Western Blot): Following treatment with 10-HDA, cells are lysed, and total protein is extracted. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with a primary antibody specific for NF-κB, followed by a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.[2]
Antimicrobial Activity Assessment
a. Determination of Minimum Inhibitory Concentration (MIC): A serial dilution of 10-HDA is prepared in a liquid growth medium in a 96-well plate. A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is added to each well. The plate is incubated under optimal growth conditions. The MIC is determined as the lowest concentration of 10-HDA that visibly inhibits bacterial growth.[3]
b. Determination of Minimum Bactericidal Concentration (MBC): A small aliquot from the wells of the MIC assay that show no visible growth is plated onto an appropriate agar medium. The plates are incubated, and the MBC is determined as the lowest concentration of 10-HDA that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[3]
Anti-proliferative Activity Assessment
a. Cell Viability Assay (MTT): Cells are seeded in a 96-well plate and treated with various concentrations of 10-HDA. After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength to determine the percentage of cell viability relative to an untreated control.[3]
Signaling Pathways and Experimental Workflows
The biological effects of 10-HDA are mediated through the modulation of specific signaling pathways. The diagrams below, generated using Graphviz, illustrate a key signaling pathway influenced by 10-HDA and a typical experimental workflow for assessing its anti-inflammatory potency.
Caption: NF-κB signaling pathway and the inhibitory action of 10-HDA.
Caption: Experimental workflow for comparing anti-inflammatory potency.
Conclusion
Natural this compound has demonstrated significant biological activities with therapeutic potential. While direct comparative studies are lacking, synthetic 10-HDA offers a promising alternative with advantages in terms of production and standardization. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to conduct their own comparative analyses. Future studies directly comparing the biological potency of synthetic and natural 10-HDA are crucial to fully understand their respective therapeutic potentials and to guide the development of new pharmaceuticals and nutraceuticals. The potential for chemical modification of synthetic 10-HDA also opens up new avenues for creating analogues with enhanced or more specific biological activities.
References
- 1. Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-vivo Validation of 10-Hydroxydecanoic Acid's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vivo therapeutic performance of 10-Hydroxydecanoic Acid (10-HDA), a unique fatty acid found in royal jelly. We have compiled and summarized quantitative data from various preclinical studies, presenting it in clearly structured tables for straightforward comparison. Detailed experimental protocols for key studies are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support further research and development.
Anti-Inflammatory and Immunomodulatory Effects
10-HDA has demonstrated significant anti-inflammatory and immunomodulatory properties in several in-vivo models. These effects are largely attributed to its ability to modulate key signaling pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory cytokines.
| Model | Treatment Group | Key Biomarker | Result | Reference |
| LPS-challenged Chickens | 0.1% 10-HDA Diet | Serum TNF-α | Decreased (p < 0.05) vs. LPS | [1] |
| LPS-challenged Chickens | 0.1% 10-HDA Diet | Serum IL-1β | Decreased (p < 0.05) vs. LPS | [1] |
| LPS-challenged Chickens | 0.1% 10-HDA Diet | Serum IL-6 | Decreased (p < 0.05) vs. LPS | [1] |
| LPS-challenged Chickens | 0.1% 10-HDA Diet | Serum IgA | Increased (p < 0.05) vs. LPS | [1] |
| LPS-challenged Chickens | 0.1% 10-HDA Diet | Serum IgG | Increased (p < 0.05) vs. LPS | [1] |
| T2DM Mice (HFD/STZ) | 100 mg/kg 10-HDA | Liver TNF-α | Decreased (p < 0.05) vs. T2DM | [2][3] |
| T2DM Mice (HFD/STZ) | 100 mg/kg 10-HDA | Liver IL-6 | Decreased (p < 0.05) vs. T2DM | [2][3] |
-
Animal Model: Chickens were used to create a model of lipopolysaccharide (LPS)-induced intestinal mucosal injury.
-
Treatment Groups:
-
Control Group
-
LPS Group
-
LPS + 10-HDA (0.1% in diet)
-
-
Procedure: Chickens were fed their respective diets. At 17, 19, and 21 days of age, chickens in the LPS and LPS + 10-HDA groups were intraperitoneally injected with 0.5 mg/kg body weight of LPS.
-
Data Collection: Serum was collected to measure the concentrations of inflammatory cytokines (TNF-α, IL-1β, IL-6) and immunoglobulins (IgA, IgG).
-
Key Findings: Dietary supplementation with 10-HDA significantly attenuated the LPS-induced increase in pro-inflammatory cytokines and the decrease in immunoglobulins, demonstrating its protective effect on intestinal health.[1]
Caption: Proposed mechanism of 10-HDA inhibiting LPS-induced inflammation.
Neuroprotective Effects
In-vivo studies have highlighted the neuroprotective potential of 10-HDA, particularly in models of ischemic stroke. Its mechanisms of action include reducing apoptosis and inflammation in brain tissue.
| Treatment Group | Parameter | Result | Reference |
| Royal Jelly (RJ) | Brain Infarction | Significantly Reduced vs. Control | [4] |
| 10-HDA | Brain Infarction | Significantly Reduced vs. Control | [4] |
| RJ | Active Caspase-3 Levels | Reduced vs. Control | [4] |
| 10-HDA | Active Caspase-3 Levels | Reduced vs. Control | [4] |
| RJ | PARP-1 Levels | Reduced vs. Control | [4] |
| 10-HDA | PARP-1 Levels | Reduced vs. Control | [4] |
| RJ | Acetyl-histone H3 Levels | Significantly Increased vs. Control | [4] |
| 10-HDA | Acetyl-histone H3 Levels | Significantly Increased vs. Control | [4] |
| RJ | Acetyl-histone H4 Levels | Increased vs. Control | [4] |
| 10-HDA | Acetyl-histone H4 Levels | Increased vs. Control | [4] |
-
Animal Model: Male rats were subjected to middle cerebral artery occlusion (MCAo) to induce ischemic stroke.
-
Treatment Groups:
-
Vehicle (Control Group)
-
Royal Jelly (RJ)
-
10-HDA
-
-
Procedure: Daily supplementation with either vehicle, RJ, or 10-HDA was administered for 7 days, starting on the day of the surgery.
-
Data Collection: On the eighth day, brain tissue was analyzed for infarct volume, levels of apoptotic markers (active caspase-3, PARP-1), and epigenetic markers (acetyl-histone H3 and H4).
-
Key Findings: Both RJ and 10-HDA supplementation significantly reduced brain infarction and modulated apoptotic and epigenetic markers, suggesting that the neuroprotective effects of RJ can be largely attributed to 10-HDA.[4][5]
Caption: Workflow of the in-vivo ischemic stroke study.
Metabolic Effects
10-HDA has shown promise in improving glucose metabolism in a mouse model of type 2 diabetes. Its effects appear to be mediated through the PI3K/AKT signaling pathway.
| Treatment Group | Parameter | Result | Reference |
| 100 mg/kg 10-HDA | Fasting Blood Glucose | Reduced (p < 0.05) vs. T2DM | [2][3] |
| 100 mg/kg 10-HDA | Insulin Levels | Increased (p < 0.05) vs. T2DM | [2][3] |
| 100 mg/kg 10-HDA | Area of Pancreatic Islets | Increased (p < 0.05) vs. T2DM | [2][3] |
| 100 mg/kg 10-HDA | Liver Superoxide Dismutase | Increased Activity (p < 0.05) vs. T2DM | [2][3] |
| 100 mg/kg 10-HDA | Liver Catalase | Increased Activity (p < 0.05) vs. T2DM | [2][3] |
| 100 mg/kg 10-HDA | Liver Glutathione Peroxidase | Increased Activity (p < 0.05) vs. T2DM | [2][3] |
| 100 mg/kg 10-HDA | Liver P-PI3K | Increased Protein Levels (p < 0.05) vs. T2DM | [2][3] |
| 100 mg/kg 10-HDA | Liver P-AKT | Increased Protein Levels (p < 0.05) vs. T2DM | [2][3] |
| 100 mg/kg 10-HDA | Liver P-GSK3β | Increased Protein Levels (p < 0.05) vs. T2DM | [2][3] |
-
Animal Model: A type 2 diabetes model was established in mice using a high-fat diet (HFD) combined with streptozotocin (STZ) injection.
-
Treatment Groups:
-
Control Group
-
10-HDA Group
-
T2DM Group
-
T2DM + 10-HDA Group
-
-
Procedure: The 10-HDA and T2DM + 10-HDA groups received intragastric administration of 10-HDA (100 mg per kg body weight) daily for 4 weeks. The control and T2DM groups received a vehicle.
-
Data Collection: Fasting blood glucose and insulin levels were measured. Liver tissue was analyzed for antioxidant enzyme activities and protein levels of key components of the PI3K/AKT signaling pathway.
-
Key Findings: 10-HDA demonstrated clear hypoglycemic effects in diabetic mice, mediated through the PI3K/AKT/GSK3β signaling pathway.[2][3]
Caption: 10-HDA enhances glucose metabolism via the PI3K/AKT pathway.
References
- 1. Frontiers | 10-hydroxy-2-decenoic acid alleviates lipopolysaccharide-induced intestinal mucosal injury through anti-inflammatory, antioxidant, and gut microbiota modulation activities in chickens [frontiersin.org]
- 2. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative neuroprotective effects of royal jelly and its unique compound 10-hydroxy-2-decenoic acid on ischemia-induced inflammatory, apoptotic, epigenetic and genotoxic changes in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 10-Hydroxydecanoic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 10-Hydroxydecanoic Acid (10-HDA) is crucial for ensuring laboratory safety and environmental protection. As a compound that can cause skin, eye, and respiratory irritation, and is noted for its potential aquatic toxicity, adherence to established protocols is mandatory.[1][2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of 10-HDA in a laboratory setting.
Hazard Profile of this compound
Before handling 10-HDA, it is essential to be aware of its potential hazards. This information, summarized from safety data sheets, dictates the necessary precautions for handling and disposal.
| Hazard Classification | Description | Source(s) |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [2] |
| Skin Irritation | Causes skin irritation. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Respiratory Irritation | May cause respiratory irritation. | [1] |
| Aquatic Toxicity (Acute) | Category 1: Very toxic to aquatic life. | [2] |
| Aquatic Toxicity (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects. | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the moment this compound is designated as waste to its final disposal.
Step 1: Waste Identification and Classification
-
Designate as Waste : A chemical is considered waste when it is no longer intended for use.[3]
-
Hazardous Waste Determination : Due to its irritant properties and significant aquatic toxicity, this compound waste should be treated as hazardous.[1][2][3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous under EPA guidelines (40 CFR 261.3) and must also consult state and local regulations for complete and accurate classification.[1][4]
Step 2: Personal Protective Equipment (PPE)
When handling 10-HDA waste, all personnel must wear appropriate PPE to avoid contact with skin, eyes, and clothing.[1][5]
-
Gloves : Wear appropriate protective gloves.[6]
-
Eye Protection : Use chemical splash-resistant safety glasses or goggles.[1]
-
Lab Coat : A lab coat or other protective clothing is necessary to prevent skin exposure.[6]
-
Respiratory Protection : If there is a risk of generating dust, use a dust respirator.[5]
Step 3: Segregation and Storage
Proper segregation and storage are critical to prevent dangerous reactions.
-
Incompatible Materials : Store 10-HDA waste away from strong acids/alkalis and strong oxidizing/reducing agents.[2]
-
Waste Segregation : Do not mix 10-HDA waste with other waste types unless compatibility is confirmed. It is best practice to segregate organic solids from other chemical waste streams.[7][8]
-
Designated Storage Area : Store all hazardous waste in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[7][9] This area must be inspected weekly for any leaks.[7]
-
Storage Conditions : Keep waste containers in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[1][10]
Step 4: Waste Container Selection and Labeling
-
Container Type : Use a chemically compatible and sealable container.[8] Plastic is often preferred for chemical waste.[9] The original container can be used if it is in good condition.[7] Do not use food containers.[7]
-
Container Sealing : Keep the waste container tightly closed except when adding waste.[1][3]
-
Labeling : Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[3][10] The label should also indicate the start date of waste accumulation.
Step 5: Disposal Procedures
-
Prohibited Disposal Methods :
-
DO NOT dispose of this compound down the sink or into any drains.[1][2][3][10] Its high aquatic toxicity makes sewer disposal unacceptable.
-
DO NOT dispose of 10-HDA in regular trash.[3]
-
DO NOT allow the chemical to be released into the environment.[2]
-
DO NOT use evaporation in a fume hood as a disposal method.[3]
-
-
Waste Collection :
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[3][9]
-
Follow your institution's specific procedures for requesting a waste pickup.[3]
-
Dispose of the contents and the container at an approved waste disposal plant.[2]
-
Step 6: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : Ensure the area is well-ventilated.[1]
-
Containment : Prevent the spill from spreading or entering drains.[1][5]
-
Cleanup : For solid 10-HDA, sweep or vacuum up the material, minimizing dust generation.[1][5] Place the spilled material and any contaminated absorbent materials (like vermiculite or sand) into a suitable, labeled container for disposal as hazardous waste.[1][3][11]
-
Decontamination : Clean the spill area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. This compound (NSC 15139)|1679-53-4|MSDS [dcchemicals.com]
- 3. vumc.org [vumc.org]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. buyat.ppg.com [buyat.ppg.com]
Essential Safety and Logistical Information for Handling 10-Hydroxydecanoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 10-Hydroxydecanoic Acid. The following procedures and recommendations are designed to ensure safe operational handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is described as a moderate to severe irritant to the skin and eyes and may cause respiratory irritation.[1][2] Some safety data sheets (SDS) also classify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] It is important to note that there can be discrepancies in hazard classification between suppliers, with at least one source stating it is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[4] Given the potential hazards, a cautious approach is recommended.
The following personal protective equipment (PPE) is essential to minimize exposure and ensure safety.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant rubber gloves. | To prevent skin contact and irritation.[1][2] |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields. | To protect eyes from dust particles and potential splashes.[1][5] |
| Respiratory Protection | NIOSH/MSHA-approved respirator or a type N95 (US) respirator. | To prevent inhalation of dust, especially when handling the powder form.[1][6] |
| Body Protection | Protective clothing should be worn to prevent skin exposure. | To minimize the risk of skin contact with the chemical.[2][5] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is critical for maintaining a safe laboratory environment.
Handling Procedures
-
Engineering Controls: Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when generating dust.[2][7] Facilities should be equipped with an eyewash fountain and a safety shower.[2]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.[2][7] Wash hands thoroughly with soap and water after handling.[2][7]
-
Procedural Steps:
Storage Plan
-
Conditions: Store in a cool, dry, and well-ventilated area.[2][5]
-
Container: Keep the container tightly sealed to prevent contamination and exposure.[2][7]
Disposal Plan
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[4]
-
Procedure: Dispose of the substance and its container in accordance with all applicable federal, state, and local regulations.[2][5] Do not allow the product to enter drains, sewers, or water courses.[3][7]
Quantitative Data
| Property | Value |
| Molecular Weight | 188.26 g/mol [1][6] |
| Melting Point | 75 - 77 °C (167 - 170.6 °F)[4] |
| Occupational Exposure Limits (OSHA PEL, NIOSH REL, ACGIH TLV) | No data available[2] |
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center.[1][3][5] |
Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. This compound (NSC 15139)|1679-53-4|MSDS [dcchemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound technical grade 1679-53-4 [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
